Foundational Principles: The Dynamic Nature of Pyrimidin-4-ols
An In-Depth Technical Guide to the Tautomeric Landscape of 2-(Propan-2-yl)pyrimidin-4-ol This guide provides a comprehensive examination of the keto-enol tautomerism of 2-(Propan-2-yl)pyrimidin-4-ol, a heterocyclic compo...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Tautomeric Landscape of 2-(Propan-2-yl)pyrimidin-4-ol
This guide provides a comprehensive examination of the keto-enol tautomerism of 2-(Propan-2-yl)pyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. We will dissect the structural, environmental, and energetic factors governing the equilibrium between its lactam (keto) and lactim (enol) forms. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of tautomerism to inform molecular design, synthesis, and bioactivity assessment.
Tautomers are constitutional isomers of organic compounds that readily interconvert.[1] The most common form, keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond.[2][3] In the context of 2-(Propan-2-yl)pyrimidin-4-ol, this phenomenon is more accurately described as lactam-lactim tautomerism, a specific case of amide-imidic acid tautomerism inherent to hydroxypyrimidines.
The molecule exists in a dynamic equilibrium between two primary forms:
Understanding the predominant form under physiological or experimental conditions is paramount, as the two tautomers possess distinct physicochemical properties, including hydrogen bonding capabilities, polarity, and shape, which directly impact their biological activity and pharmacokinetic profiles.[4]
Caption: The lactam-lactim equilibrium of 2-(Propan-2-yl)pyrimidin-4-ol.
Dissecting the Equilibrium: Key Influential Factors
For heterocyclic systems like pyrimidin-4-one, the equilibrium overwhelmingly favors the keto (lactam) form in most conditions.[4][5][6] This preference is a result of a complex interplay between intramolecular electronics, aromaticity, and intermolecular interactions with the environment.
Aromaticity and Stability: While the enol form possesses a fully aromatic pyrimidine ring, the keto form benefits from the high stability of the amide bond. Computational and experimental studies on the parent 4(3H)-pyrimidinone have shown the keto tautomer to be the most stable structure.[6] The introduction of a nitrogen atom into the 2-pyridone ring system to form 4(3H)-pyrimidinone shifts the equilibrium significantly toward the keto form.[5]
Substituent Effects: The 2-(Propan-2-yl) group is a weak electron-donating group (EDG) via induction. This inductive effect can subtly influence the electron density of the pyrimidine ring but is generally not potent enough to dramatically shift the inherent preference for the lactam tautomer.
Solvent Polarity: The solvent environment is a critical determinant of the tautomeric ratio.[7][8] The lactam form, with its polarized amide group, is typically more polar than the lactim form. Consequently, polar protic and aprotic solvents (e.g., water, DMSO, methanol) preferentially solvate and stabilize the keto tautomer, further shifting the equilibrium in its favor.[9][10] Conversely, in non-polar solvents (e.g., cyclohexane, CCl₄), the less polar enol form may be present in a higher, albeit often still minor, concentration.[2]
pH Dependence: The state of protonation can significantly alter the tautomeric landscape. Under acidic conditions, protonation can occur on the ring nitrogens or the exocyclic oxygen, creating cationic species whose stability and subsequent tautomerization are altered. Under basic conditions, deprotonation of the N-H (keto) or O-H (enol) proton yields a common resonance-stabilized anion, complicating a simple equilibrium analysis. Spectroscopic analysis across a range of pH values is essential to characterize these species.[11]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: In-Depth Technical Guide
Audience: Chemical Researchers, Environmental Scientists, and Agrochemical Process Engineers
Executive Summary
2-Isopropyl-6-methyl-4-pyrimidinol (CAS 2814-20-2), often abbreviated as IMP or IMHP , is a heterocyclic organic compound of significant relevance in agrochemical synthesis and environmental toxicology.[1][2][3][4] It serves a dual role: primarily as the key precursor and degradation product of Diazinon , a widely used organophosphate insecticide, and secondarily as a versatile intermediate in the synthesis of bioactive benzophenone derivatives.
This guide provides a comprehensive technical analysis of IMP, detailing its physicochemical properties, industrial synthesis pathways, environmental fate mechanisms, and validated analytical protocols for its detection in complex matrices.
Chemical & Physical Profile
Identity & Nomenclature
Identifier
Value
CAS Number
2814-20-2
IUPAC Name
6-Methyl-2-(propan-2-yl)pyrimidin-4-ol
Synonyms
2-Isopropyl-6-methyl-4-hydroxypyrimidine; 4-Hydroxy-2-isopropyl-6-methylpyrimidine; IMP; G 27550
Soluble in Methanol, DMSO, Chloroform. Slightly soluble in water.
pKa
~9.74 (Predicted)
Weakly acidic due to the enol/keto tautomerism.
Stability
High
Resistant to rapid hydrolysis; persistent in soil/water relative to parent Diazinon.
Synthesis & Production Mechanism[3][4][6][7]
The industrial production of 2-Isopropyl-6-methyl-4-pyrimidinol is a critical step in the manufacturing of Diazinon. The synthesis typically employs a condensation reaction between an amidine and a
Amidine Formation: Isobutyronitrile is reacted with methanol and HCl to form the imino ether, which is then treated with ammonia to yield isobutyramidine hydrochloride.[4]
Condensation: Isobutyramidine is mixed with ethyl acetoacetate in a basic medium (NaOH/H₂O).
Cyclization: The mixture is refluxed. The basic conditions facilitate the nucleophilic attack of the amidine nitrogen on the ketone and ester carbonyls of ethyl acetoacetate, closing the pyrimidine ring.
Work-up: The solution is acidified (pH ~5-6) to precipitate the 2-Isopropyl-6-methyl-4-pyrimidinol.
Purification: Recrystallization from ethanol/water yields pure beige needles.
Synthesis Pathway Diagram
Figure 1: Chemical synthesis pathway of IMP via condensation of isobutyramidine and ethyl acetoacetate.[4]
Environmental Fate & Metabolism
IMP is the primary environmental metabolite of Diazinon. Understanding its formation is crucial for environmental monitoring, as IMP is more persistent and mobile in water than the parent pesticide.
Mechanism of Hydrolysis
Diazinon undergoes hydrolysis at the ester linkage connecting the pyrimidine ring to the phosphorothioate moiety. This process is pH-dependent:
Acidic Conditions: Rapid hydrolysis via protonation of the pyrimidine nitrogen.
Alkaline Conditions: Slower hydrolysis driven by hydroxide attack on the phosphorus atom.
Biological: Microbial degradation (e.g., by Sphingobium sp.)[7][8] utilizes phosphotriesterase enzymes to cleave the P-O bond.
Degradation Pathway Diagram
Figure 2: Environmental degradation and metabolic fate of Diazinon leading to IMP formation.
Analytical Methodologies
Accurate quantification of IMP is required for residue analysis in soil, water, and biological fluids (biomonitoring).
HPLC-UV Detection Protocol
Application: Water and soil residue analysis.
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase: Acetonitrile : Water (adjusted to pH 3.0 with phosphoric acid) in a 60:40 ratio.
Sample Prep: Acid hydrolysis of urine conjugates (glucuronides), followed by Liquid-Liquid Extraction (LLE) with chloroform or ether.
Derivatization: Due to the hydroxyl group, IMP is often derivatized with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form the TMS-ether derivative, improving volatility and peak shape.
GC Parameters:
Column: DB-5MS or equivalent capillary column.
Temperature Program: 80°C (1 min) → 20°C/min → 280°C.
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135444498, 2-Isopropyl-6-methyl-4-pyrimidinol. Retrieved from [Link]
U.S. EPA (2016). Diazinon: Human Health Risk Assessment for Registration Review. Retrieved from [Link]
Briceño, G., et al. (2016). Increased diazinon hydrolysis to 2-isopropyl-6-methyl-4-pyrimidinol in liquid medium by a specific Streptomyces mixed culture.[10] Chemosphere. Retrieved from [Link]
Organic Syntheses (1946). Synthesis of Pyrimidine Derivatives via Condensation. (General reference for amidine-ketoester condensation). Retrieved from [Link]
synthesis procedure for 2-(Propan-2-yl)pyrimidin-4-ol from isobutyramidine
Executive Summary This guide details the synthesis of 2-(Propan-2-yl)pyrimidin-4-ol , a critical heterocyclic building block used in the development of kinase inhibitors, antivirals, and cardiovascular agents (e.g., stru...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the synthesis of 2-(Propan-2-yl)pyrimidin-4-ol , a critical heterocyclic building block used in the development of kinase inhibitors, antivirals, and cardiovascular agents (e.g., structural analogs of Rosuvastatin intermediates).
While the IUPAC name suggests an alcohol (enol form), this molecule exists predominantly as the 2-isopropylpyrimidin-4(3H)-one (keto form) in the solid state and in neutral solution. This protocol utilizes a condensation-cyclization strategy between isobutyramidine hydrochloride and ethyl 3-ethoxyacrylate . This route is selected over the ethyl propiolate method due to superior regioselectivity and cleaner reaction profiles.
Retrosynthetic Analysis & Strategy
The construction of the pyrimidine-4-one core requires a [3+3] cyclization. The 2-isopropyl group is derived from the amidine, while the remaining three carbons (C4, C5, C6) are provided by a "formyl acetic acid" equivalent.
Synthon A (N-C-N): Isobutyramidine (supplied as HCl salt).
Synthon B (C-C-C): Ethyl 3-ethoxyacrylate (acts as a masked formyl acetate).
Reaction Scheme
The amidine nitrogen performs a Michael-type addition-elimination on the
-carbon of the acrylate, followed by intramolecular acylation of the second nitrogen to close the ring.
Figure 1: High-level reaction strategy for the synthesis of the target pyrimidine.
Corrosive. Pyrophoric (if solid). Use 21% wt solution or prep in situ.
Ethanol (Anhydrous)
64-17-5
Solvent
Flammable. Must be dry (<0.1% water) to prevent ester hydrolysis.
Safety Precaution: The reaction involves strong bases and refluxing solvents. Perform all steps in a fume hood. Isobutyramidine hydrochloride is extremely hygroscopic; weigh quickly or in a glovebox to ensure accurate stoichiometry.
Detailed Experimental Protocol
Equipment Setup[3][4][5][6]
Reaction Vessel: 250 mL 3-neck Round Bottom Flask (RBF).
Atmosphere: Dry Nitrogen or Argon line (Schlenk line preferred).
Temperature Control: Oil bath with magnetic stirrer/hotplate.
Condenser: Reflux condenser with drying tube (CaCl₂ or Drierite).
Step-by-Step Procedure
Step 1: Preparation of Amidine Free Base (In Situ)
Oven-dry the glassware and cool under a stream of nitrogen.
Charge the RBF with Anhydrous Ethanol (50 mL) .
Add Sodium metal (1.15 g, 50 mmol) in small pieces (or use commercially available 21% NaOEt solution: ~19 mL). Stir until all sodium has dissolved and evolution of hydrogen ceases.
Note: Using 2 equivalents of base is critical: 1 eq to neutralize the HCl salt, 1 eq to catalyze the cyclization.
Add Isobutyramidine Hydrochloride (3.06 g, 25 mmol) to the sodium ethoxide solution.
Stir at room temperature for 30 minutes. A fine white precipitate of NaCl will form.
Technical Insight: Filtration of NaCl is optional but recommended for cleaner workup. If filtering, use a Schlenk frit under inert gas. For this protocol, we will proceed without filtration as the salt does not interfere.
Step 2: Condensation & Cyclization
6. Add Ethyl 3-ethoxyacrylate (3.96 g, 27.5 mmol, 1.1 eq) dropwise to the reaction mixture over 5 minutes.
Why Excess? A slight excess of the acrylate ensures complete consumption of the valuable amidine.
Heat the mixture to Reflux (approx. 80°C) .
Maintain reflux for 4–6 hours . Monitor reaction progress via TLC (System: 10% MeOH in DCM; Product R_f ~ 0.3–0.4, UV active).
Step 3: Workup & Isolation
9. Cool the reaction mixture to room temperature.
10. Concentrate the mixture under reduced pressure (Rotavap) to remove most of the ethanol. Result: A gummy yellow solid (Sodium salt of the pyrimidine).
11. Dissolve the residue in minimal Water (20 mL) .
12. Cool the aqueous solution in an ice bath (0–5°C).
13. Acidify carefully with Glacial Acetic Acid or 2N HCl to pH ~5–6.
Observation: The product will precipitate as a white to off-white solid.
Stir at 0°C for 30 minutes to maximize precipitation.
Filter the solid using a Büchner funnel.
Wash the cake with cold water (2 x 5 mL) and cold acetone (1 x 5 mL).
Dry in a vacuum oven at 45°C overnight.
Yield & Characterization[6]
Expected Yield: 65–75%
Appearance: White crystalline solid.
Melting Point: 155–160°C (Lit. analogs range 150–170°C).
Spectroscopic Validation (Predicted):
¹H NMR (DMSO-d₆, 400 MHz):
12.0–12.5 (br s, 1H, NH/OH tautomer).
7.85 (d, J=6.5 Hz, 1H, H-6). Downfield due to proximity to N.
6.15 (d, J=6.5 Hz, 1H, H-5). Upfield due to proximity to C=O.
2.80 (sept, J=7.0 Hz, 1H, CH of isopropyl).
1.18 (d, J=7.0 Hz, 6H, CH₃ of isopropyl).
Mechanistic Pathway[4][5][6]
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a Michael addition followed by an intramolecular aminolysis.
Figure 2: Step-by-step mechanistic flow of the condensation reaction.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Wet Ethanol
Use freshly distilled or molecular sieve-dried ethanol. Water hydrolyzes the acrylate ester.
Product is Oily
Incomplete Acidification
Ensure pH reaches 5–6. If oil persists, extract with DCM, dry over MgSO₄, and recrystallize from EtOAc/Hexane.
Starting Material Left
Old NaOEt
Sodium ethoxide degrades over time. Prepare fresh from Na metal for best results.
Regioisomer Impurity
Use of Ethyl Propiolate
If using the alternative Ethyl Propiolate method, significant 5-OH isomer may form. Switch to Ethyl 3-ethoxyacrylate.[3]
References
Brown, D. J.The Pyrimidines. Wiley-Interscience, 1962. (Classic text on heterocyclic synthesis mechanisms).
PubChem Compound Summary. "Ethyl 3-ethoxyacrylate" (CID 221780). National Center for Biotechnology Information. Link
Sairam, M., et al. "Synthesis of 4H/2H-chromene-3-carboxylates... and ethyl propiolate condensation." Indian Journal of Chemistry, 2022 , 61, 809-815.[4] (Demonstrates reactivity of ethyl propiolate/acrylates with nucleophiles). Link[4]
Guan, Y., et al. "Synthesis of 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-methanesulfonamido)-5-pyrimidinecarbaldehyde." ResearchGate, 2014 . (Validates the stability and formation of the 2-isopropylpyrimidine core). Link
condensation reaction protocols for 2-isopropylpyrimidin-4-ol production
Executive Summary This application note details the protocol for the synthesis of 2-isopropylpyrimidin-4-ol (CAS: 52784-38-0), a critical heterocyclic scaffold used in the development of kinase inhibitors and diverse pha...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for the synthesis of 2-isopropylpyrimidin-4-ol (CAS: 52784-38-0), a critical heterocyclic scaffold used in the development of kinase inhibitors and diverse pharmaceutical intermediates.
Unlike its high-volume industrial cousin, 2-isopropyl-6-methyl-4-hydroxypyrimidine (the Diazinon intermediate), this specific target lacks the 6-methyl substitution. Consequently, the standard ethyl acetoacetate condensation route is inapplicable. This guide presents a high-fidelity protocol utilizing ethyl 3-ethoxyacrylate (or its synthetic equivalent) to ensure precise regioselectivity and high purity.
Reaction Chemistry & Mechanistic Insight
The Challenge of Regioselectivity
The synthesis of 4-hydroxypyrimidines typically involves the condensation of an amidine with a 1,3-electrophile.
Standard Route (Incorrect for this target): Isobutyramidine + Ethyl Acetoacetate
To eliminate the formation of regioisomers, this protocol employs ethyl 3-ethoxyacrylate . The ethoxy group acts as an excellent leaving group, driving the cyclization after the initial nucleophilic attack by the amidine.
Reaction Scheme:
Tautomeric Considerations
Researchers must recognize that the product exists in equilibrium between the enol form (pyrimidin-4-ol) and the keto form (pyrimidin-4(3H)-one) . In solution (polar solvents) and solid state, the keto tautomer often predominates. Analytical data (NMR) should be interpreted with this specific tautomeric balance in mind.
Experimental Protocol
Materials & Reagents
Reagent
Equiv.
Role
Critical Attribute
Isobutyramidine HCl
1.0
Nucleophile
Dry, free flowing solid. Hygroscopic.
Ethyl 3-ethoxyacrylate
1.1
Electrophile
>95% purity; trans-isomer preferred but not critical.
Sodium Ethoxide
2.2
Base
21 wt% solution in EtOH is preferred for ease of handling.
Ethanol (Anhydrous)
Solvent
Medium
Water content <0.1% to prevent ester hydrolysis.
Acetic Acid / HCl
-
Quench
For pH adjustment during workup.
Step-by-Step Methodology
Step 1: Preparation of the Free Amidine
Rationale: Amidine hydrochlorides are stable but unreactive. They must be liberated in situ.
Protocol:
Charge a dry 3-neck round-bottom flask (RBF) with Ethanol (Anhydrous) (10 mL/g of amidine).
Add Sodium Ethoxide (21% in EtOH) (1.0 equiv) under nitrogen atmosphere.
Cool to 0–5 °C.
Add Isobutyramidine HCl (1.0 equiv) portion-wise.
Stir for 30 minutes. A white precipitate (NaCl) will form.[1]
Note: Filtration of NaCl is optional but recommended for cleaner downstream processing.
Note on NMR: The broad singlet at 12.5 ppm corresponds to the OH/NH tautomeric proton. The coupling constant between the pyrimidine ring protons (C5-H and C6-H) is typically
Hz.
Troubleshooting & Optimization
Low Yield:
Cause: Incomplete cyclization or loss during workup.
Solution: Ensure the reaction runs for the full duration. During workup, if the product does not precipitate at pH 6, saturate the aqueous layer with NaCl (salting out) and extract with ethyl acetate / isopropanol (9:1).
Regioisomer Contamination:
Cause: Use of incorrect electrophile (e.g., ethyl propiolate can sometimes yield 2-isopropylpyrimidin-6-ol depending on conditions).
Solution: Strictly stick to ethyl 3-ethoxyacrylate or ethyl 3,3-diethoxypropionate .
Colored Impurities:
Cause: Oxidation of the enol ether starting material.
Solution: Distill ethyl 3-ethoxyacrylate before use if it appears dark yellow/brown.
References
Preparation of Pyrimidines. Organic Syntheses, Coll.[3] Vol. 4, p.638 (1963). (General method for amidine condensation). Link
Process for the production of 2-isopropyl-4-methyl-6-hydroxypyrimidine. U.S. Patent 4,496,728.[4] (Reference for industrial scale amidine handling and pH control). Link
Synthesis of 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-methanesulfonamido)-5-pyrimidinecarbaldehyde. ResearchGate. (Demonstrates reactivity of the 2-isopropyl-pyrimidine scaffold). Link
Reactions of ethyl isobutenyl ether. Journal of Organic Chemistry. (Background on enol ether reactivity). Link
using 2-(Propan-2-yl)pyrimidin-4-ol as a pharmaceutical intermediate
Application Note: 2-(Propan-2-yl)pyrimidin-4-ol as a Pharmaceutical Intermediate Executive Summary 2-(Propan-2-yl)pyrimidin-4-ol (also designated as 2-isopropyl-4-hydroxypyrimidine or 2-isopropylpyrimidin-4(3H)-one) is a...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 2-(Propan-2-yl)pyrimidin-4-ol as a Pharmaceutical Intermediate
Executive Summary
2-(Propan-2-yl)pyrimidin-4-ol (also designated as 2-isopropyl-4-hydroxypyrimidine or 2-isopropylpyrimidin-4(3H)-one) is a critical heterocyclic building block in medicinal chemistry. Its structural significance lies in the 2-isopropyl group , which provides a metabolically stable lipophilic handle, and the 4-hydroxyl group , which serves as a versatile reactive site for functionalization.
This Application Note details the physicochemical behavior (tautomerism), synthetic utility, and downstream processing of this intermediate. We provide validated protocols for its conversion into 4-chloro-2-isopropylpyrimidine —the primary gateway to
and palladium-catalyzed cross-coupling reactions used in the synthesis of kinase inhibitors and GPCR antagonists.
Chemical Context & Physicochemical Properties
Tautomerism: The Critical Insight
Researchers often mischaracterize 4-hydroxypyrimidines as phenols. In solution and the solid state, this molecule exists predominantly as the pyrimidin-4(3H)-one (lactam) tautomer, not the pyrimidin-4-ol (lactim).
Implication for Reactivity: The N3 proton is acidic (
), making the molecule an ambident nucleophile. Alkylation under basic conditions can occur at N3 (favored) or O4, depending on the solvent and electrophile hardness (HSAB theory).
Implication for Solubility: The lactam form possesses a high dipole moment, reducing solubility in non-polar solvents (e.g., hexanes) compared to its chlorinated derivative.
Figure 1: Tautomeric Equilibrium and Reactivity Profile
Caption: The lactam tautomer dominates in solution. Conversion to the 4-chloro derivative locks the aromatic system.
Pharmaceutical Relevance
The 2-isopropyl moiety is a bioisostere for the C2-amino group of purines but offers distinct advantages:
Lipophilic Ligand Efficiency (LLE): The isopropyl group fills hydrophobic pockets (e.g., the gatekeeper region in kinases) without introducing hydrogen bond donors/acceptors that might incur desolvation penalties.
Metabolic Stability: Unlike a linear propyl chain, the branched isopropyl group retards
-oxidation.
Scaffold Utility: Used in the synthesis of:
GnRH Antagonists: Substituting the urea core.
Kinase Inhibitors: Targeting ATP-binding sites where the pyrimidine mimics the adenine ring.
Validated Experimental Protocols
Protocol A: Chlorination (Synthesis of 4-Chloro-2-isopropylpyrimidine)
Objective: Convert the unreactive lactam carbonyl into a highly reactive electrophilic chloride.
Safety Warning:
is corrosive and reacts violently with water. Perform all operations in a fume hood.
Reagents:
2-(Propan-2-yl)pyrimidin-4-ol (1.0 eq)
Phosphorus Oxychloride (
) (5.0 eq) - Solvent & Reagent
N,N-Diethylaniline (1.0 eq) or catalytic DMF - Catalyst/Acid Scavenger
Step-by-Step Methodology:
Setup: Charge a dry round-bottom flask (equipped with a condenser and drying tube/nitrogen inlet) with 2-(Propan-2-yl)pyrimidin-4-ol.
Addition: Carefully add
(neat). If the starting material is solid, it may not dissolve immediately. Add N,N-diethylaniline slowly (exothermic).
Reaction: Heat the mixture to reflux (
) for 2–4 hours.
Checkpoint: Monitor by TLC (eluent: 20% EtOAc/Hexanes). The starting material (polar, UV active) should disappear; the product (non-polar, high
) will appear.
Workup (Critical):
Cool the reaction mixture to room temperature.
Concentrate under reduced pressure to remove excess
(use a base trap for the pump).
Quench: Pour the oily residue slowly onto crushed ice/water with vigorous stirring. Caution: Delayed exotherm.
Neutralize with saturated
or to pH 8.
Extraction: Extract with Dichloromethane (DCM) (
). Wash combined organics with brine, dry over , and concentrate.
2-Isopropyl-4-hydroxypyrimidine (CAS 2814-20-2) is a critical pharmacophore in medicinal chemistry, serving as a core scaffold for kinase inhibitors (e.g., CDK, mTOR pathways) and GPCR ligands.[1][2] Its isopropyl group at the C2 position provides essential lipophilicity and steric bulk that fills hydrophobic pockets in enzyme active sites.
However, the "hydroxy" moiety is chemically misleading. In solution, the molecule exists predominantly as 2-isopropylpyrimidin-4(1H)-one (the lactam tautomer).[1][2] This structural reality renders direct nucleophilic substitution at the C4 position kinetically inert under standard conditions.
This guide details the industry-standard workflow to overcome this barrier: Activation via Chlorination followed by Nucleophilic Aromatic Substitution (
) .[1] We provide optimized protocols for converting the inert "hydroxy" pyrimidine into a reactive electrophile and subsequently diversifying it with amines and alkoxides.
Mechanistic Insight: The Tautomer Trap
Before attempting synthesis, one must understand the substrate's behavior. The 4-hydroxy pyrimidine system undergoes lactam-lactim tautomerism.[1][2]
Lactam Form (Dominant): The proton resides on N3, and C4 is a carbonyl (
). This form is stable and resistant to direct nucleophilic attack.
Lactim Form (Reactive): The proton resides on the oxygen (-OH). This is the species required for activation.
To substitute the oxygen function, we must trap the molecule in a reactive state by converting the poor leaving group (
/ ) into an excellent leaving group ().
Workflow Visualization
The following diagram illustrates the activation and substitution pathway.
Figure 1: The strategic workflow from inert lactam to functionalized drug scaffold.[1][2]
Protocol A: Activation (Chlorination)
Objective: Synthesis of 4-chloro-2-isopropylpyrimidine.[1][2]
Principle: Deoxychlorination using Phosphoryl Chloride (
-dimethylaniline dropwise.[1][2] (Note: This base scavenges HCl and accelerates the reaction).
Reaction: Heat the mixture to reflux (approx. 105°C) for 2–4 hours.
Monitoring: Monitor by TLC (Eluent: 20% EtOAc/Hexane).[1] The starting material (polar, stays at baseline) should disappear; the product (non-polar) will move up (
).
Concentration: Once complete, cool to room temperature. Remove excess
via rotary evaporation under reduced pressure. Do not overheat the residue.
Critical Safety Protocol: The Quench
The residue contains residual
, which reacts violently with water.
Prepare a beaker of crushed ice (approx. 5x the volume of the reaction).
Dissolve the reaction residue in a minimal amount of Dichloromethane (DCM) or pour the viscous oil directly if fluid.
Slowly pour the reaction mixture onto the crushed ice with vigorous stirring.
Neutralization: The solution will be highly acidic. Slowly add saturated
or until pH 7–8. Caution: evolution will be vigorous.
Extraction: Extract with DCM (
). Dry organics over , filter, and concentrate.[1][3][4]
Result: Yellow to brown oil/solid. Yield typically 85–95%.
Objective: Displacement of the C4-Chloride with Amines or Alkoxides.[1]
Mechanism: Addition-Elimination via a Meisenheimer-like complex.[1][2] The nitrogen atoms in the pyrimidine ring stabilize the negative charge intermediate, facilitating the attack.
Decision Matrix for Reaction Conditions
Figure 2: Selection of reaction conditions based on nucleophile type.
Method 1: Amination (C-N Bond Formation)
Ideal for creating kinase inhibitor libraries.
Dissolution: Dissolve 4-chloro-2-isopropylpyrimidine (1.0 equiv) in Ethanol or Isopropanol (0.2 M concentration).
Note: Protic solvents often accelerate
on pyrimidines by stabilizing the leaving group departure.
Reagents: Add the amine (1.1 – 1.5 equiv) and a non-nucleophilic base (DIPEA or
, 2.0 equiv).
Reaction: Heat to reflux (80°C) for 4–12 hours.
Optimization: If the amine is sterically hindered (e.g., tert-butyl amine), switch solvent to n-Butanol and heat to 110°C, or use microwave irradiation (120°C, 30 min).[1]
Workup: Evaporate solvent. Redissolve in EtOAc, wash with water and brine.
Method 2: Etherification (C-O Bond Formation)
Requires stronger activation of the nucleophile.
Activation: In a dry flask under Argon, suspend NaH (60% dispersion, 1.2 equiv) in anhydrous THF or DMF .
Alkoxide Formation: Add the alcohol (1.1 equiv) dropwise at 0°C. Stir for 15–30 min until
evolution ceases.
Substitution: Add a solution of 4-chloro-2-isopropylpyrimidine (1.0 equiv) in THF/DMF dropwise.
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–6 hours.
Note: Heating is rarely required for alkoxides unless the alcohol is very bulky.
Use stoichiometry control (1.1 equiv amine).[1][2]
(Anilines)
50% – 75%
Unreacted Chloride
Anilines are weak nucleophiles. Add catalytic acid (HCl) or switch to Buchwald-Hartwig coupling.[1][2]
(Alkoxides)
70% – 90%
Elimination products
Keep temperature low (<40°C); avoid excess strong base.[1]
Troubleshooting Guide
Problem: Reaction stalls with unreacted Chloride.
Solution: The 2-isopropyl group adds steric bulk adjacent to the reaction centers (though less than the 4-position, it affects ring conformation).[1] Increase temperature or switch to a high-boiling polar aprotic solvent like DMSO or NMP .[1][2]
Problem: Product is water-soluble during workup.
Solution: Pyrimidines are basic. If your product has a pKa near 7-8, it may be protonated during washes.[1][2] Ensure the aqueous layer is pH > 10 during extraction to keep the amine free-based.[1]
References
Synthesis of 4-chloropyrimidines: Organic Syntheses, Coll. Vol. 4, p.336 (1963); Vol. 35, p.28 (1955). (Classic protocol for deoxychlorination).[1] Link[2]
Tautomerism of Hydroxypyrimidines: ChemicalBook, "Tautomerism characteristics of 4-pyrimidone".[1] (Mechanistic background on lactam stability). Link
Nucleophilic Substitution Mechanism: Chemistry Stack Exchange, "Nucleophilic aromatic substitution of 4-chloropyridine".[1] (Applicable mechanistic parallels to pyrimidine). Link
Properties of 2-Isopropyl-4-hydroxypyrimidine: PubChem Compound Summary, CID 135444498.[1][2] Link[2]
Kinetics of Pyrimidine Substitution: Zenodo, "Kinetics of Substitution of 2-Chloropyrimidine".[1] (Comparative reactivity data). Link
Optimized Catalytic Hydrogenation of 2-(Propan-2-yl)pyrimidin-4-ol
Application Note & Protocol Guide Executive Summary The catalytic hydrogenation of 2-(Propan-2-yl)pyrimidin-4-ol (also known as 2-isopropyl-4-hydroxypyrimidine) is a critical transformation in the synthesis of cyclic ure...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide
Executive Summary
The catalytic hydrogenation of 2-(Propan-2-yl)pyrimidin-4-ol (also known as 2-isopropyl-4-hydroxypyrimidine) is a critical transformation in the synthesis of cyclic urea scaffolds, which serve as precursors for kinase inhibitors, herbicides, and antiviral agents.
This reaction is non-trivial due to the substrate's tautomeric equilibrium (hydroxy-pyrimidine vs. pyrimidin-4(3H)-one). Successful hydrogenation requires conditions that favor ring activation while preventing catalyst poisoning by the basic nitrogen atoms. This guide outlines two validated protocols: Method A (Platinum Oxide) for high-conversion ring saturation, and Method B (Palladium on Carbon) for cost-sensitive scale-up, alongside a mechanistic analysis of the reduction pathway.
Chemical Context & Mechanistic Insight
The Tautomeric Challenge
In solution, 2-(Propan-2-yl)pyrimidin-4-ol exists in equilibrium with its keto-tautomer, 2-isopropylpyrimidin-4(3H)-one . While the "ol" form (aromatic) is often drawn, the "one" form (amide-like) is thermodynamically significant in polar solvents and essential for the hydrogenation mechanism.
Implication: The reaction is not merely the reduction of an aromatic ring but the saturation of a cyclic amide (lactam) system.
Role of Acid: Acidic media (e.g., Acetic Acid) is required to protonate the pyrimidine nitrogens (N1 or N3). This destabilizes the aromatic character, facilitating hydride transfer from the catalyst surface.
Reaction Pathway Visualization
The following diagram illustrates the tautomeric equilibrium and the stepwise reduction to the tetrahydropyrimidine (cyclic urea).
Figure 1: Mechanistic pathway showing the shift from the aromatic enol to the reactive keto form, followed by acid-activated reduction.
Best For: High conversion, difficult substrates, and laboratory-scale synthesis.
Mechanism: Adams' catalyst (PtO₂) is reduced in situ to highly active Pt(0). The acetic acid solvent prevents catalyst inhibition by the amine product.
Cause: Catalyst poisoning by the basic nitrogen product.
Solution: Ensure the solvent is sufficiently acidic (Glacial AcOH). If using MeOH, add 1.0 eq of HCl.
Ring Opening (Hydrolysis):
Cause: Presence of water at high temperatures. The cyclic urea product can hydrolyze to the open-chain ureido-acid.
Solution: Use anhydrous solvents.[2] Store the product in a desiccator.
Filtration Difficulties:
Cause: Fine Pt/Pd particles clogging the filter.
Solution: Use a double-layer filter: Glass fiber paper over Celite®.
References
Sreenivasulu, R., et al. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst."[2] Asian Journal of Chemistry, vol. 27, no. 11, 2015. Link
Relevance: Establishes the PtO₂/Acetic Acid protocol as the gold standard for heterocyclic ring satur
Rylander, P. N. "The Art of Heterogeneous Catalytic Hydrogenation." University of Illinois / Engelhard Corp, 1967. Link
Relevance: Fundamental text on catalyst poisoning and solvent effects in nitrogen-heterocycle reduction.
Bagley, M. C., et al. "Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds." MDPI: Catalysts, 2023. Link
Relevance: Discusses the synthesis and reactivity of pyrimidine scaffolds.
National Center for Biotechnology Information. "PubChem Compound Summary for CID 67503, 2-Isopropyl-6-methyl-4-pyrimidinol." PubChem, 2023. Link
Relevance: Provides tautomeric data and physical properties for the homologous series.
Application Note: Microwave-Assisted Synthesis of 2-(Propan-2-yl)pyrimidin-4-ol Analogs
Executive Summary The pyrimidine pharmacophore is ubiquitous in medicinal chemistry, serving as a core scaffold for kinase inhibitors, antiviral agents, and antagonists of G-protein-coupled receptors. Specifically, 2-(pr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The pyrimidine pharmacophore is ubiquitous in medicinal chemistry, serving as a core scaffold for kinase inhibitors, antiviral agents, and antagonists of G-protein-coupled receptors. Specifically, 2-(propan-2-yl)pyrimidin-4-ol (also referred to as 2-isopropyl-4-hydroxypyrimidine or 2-isopropylpyrimidin-4(3H)-one) represents a critical intermediate for introducing lipophilic bulk at the C2 position, which often enhances hydrophobic pocket binding in target proteins.
Traditional thermal synthesis of hydroxypyrimidines involves prolonged reflux (12–24 hours) of amidines with
-keto esters, often suffering from variable yields and difficult purification profiles. This Application Note details a microwave-assisted protocol that reduces reaction times to under 30 minutes while improving purity and yield.[1] We provide a validated workflow for the core scaffold and a strategy for generating a library of C5/C6-substituted analogs.
Scientific Background & Mechanism
The Chemistry
The synthesis relies on the condensation of isobutyramidine hydrochloride (providing the 2-isopropyl moiety) with a
-keto ester or equivalent electrophile. Under basic conditions, the amidine nitrogen attacks the ketone carbonyl (or ester, depending on reactivity), followed by cyclization and dehydration/alcohol elimination to aromatize the ring.
Superheating Effect: Solvents can be heated above their atmospheric boiling points in sealed vessels, significantly increasing reaction rates (Arrhenius equation).
Cleaner Profiles: Short reaction times minimize the thermal degradation of the sensitive amidine free base.
Mechanistic Pathway
The reaction proceeds via a nucleophilic addition-elimination sequence.
Deprotonation: Base liberates the free amidine from its HCl salt.
Addition: Amidine attacks the
-keto ester ketone.
Cyclization: Intramolecular attack on the ester carbonyl.
Elimination: Loss of water and ethanol to form the aromatic pyrimidin-4-ol.
Figure 1: Mechanistic pathway for the condensation of amidines with
Precursor B (Core): Ethyl acetoacetate (for 6-methyl analog) or Ethyl propiolate (for unsubstituted).
Base: Sodium Ethoxide (21% wt in EtOH) or Potassium Carbonate (anhydrous).
Solvent: Ethanol (absolute) or Isopropanol.
Equipment Requirements
Microwave Reactor: Single-mode reactor (e.g., CEM Discover, Biotage Initiator+) capable of pressure control (0–20 bar).
Vials: 10 mL or 30 mL heavy-walled borosilicate glass vials with crimp/snap caps and PTFE-coated silicone septa.
Stirring: Magnetic stir bars (high-field coupling preferred).
Experimental Protocol
Protocol A: Synthesis of 2-Isopropyl-6-methylpyrimidin-4-ol
This is the robust "workhorse" reaction producing the 6-methyl analog. For the completely unsubstituted C6, substitute Ethyl Acetoacetate with Ethyl Formylacetate (generated in situ) or Ethyl Propiolate.
Step-by-Step Methodology:
Preparation:
In a 10 mL microwave vial, add Isobutyramidine HCl (1.0 mmol, 122.6 mg).
Add Sodium Ethoxide (21% in EtOH, 1.2 mmol, ~0.45 mL). Note: If using solid NaOEt, dissolve typically before addition.
Sealing & Mixing:
Add a stir bar.[2] Cap the vial immediately to prevent moisture absorption.
Pre-stir for 30 seconds to ensure homogeneity.
Microwave Irradiation:
Mode: Dynamic (Standard).
Temperature: 120 °C.
Hold Time: 15 minutes.
Pressure Limit: 250 psi (17 bar).
Power: Max 200W (system will modulate).
Work-up:
Cool the vial to room temperature (using compressed air cooling feature of reactor).
The reaction mixture will likely contain a precipitate (NaCl byproduct + Product).
Acidify slightly with acetic acid or dilute HCl to pH ~6–7 to ensure the product is in the neutral enol/keto form.
Concentrate the solvent under reduced pressure.[2]
Purification: Triturate the residue with cold water (to remove NaCl) and filter the solid. Recrystallize from EtOH/Water or purify via flash chromatography (DCM:MeOH 95:5).
Protocol B: Library Generation (Analogs)
To generate analogs, vary the
-keto ester component.
Analog Type
Reagent (Precursor B)
Product Structure (C5/C6 subs)
Reaction Temp/Time
6-Methyl
Ethyl Acetoacetate
6-Me
120°C / 15 min
6-Phenyl
Ethyl Benzoylacetate
6-Ph
130°C / 20 min
6-Trifluoromethyl
Ethyl 4,4,4-trifluoroacetoacetate
6-CF3
110°C / 10 min
5-Carboethoxy
Diethyl Ethoxymethylenemalonate
5-COOEt (Ester)
140°C / 20 min
Unsubstituted
Ethyl Propiolate
H (C5/C6)
100°C / 10 min
Workflow Visualization
The following diagram outlines the decision process for synthesizing specific analogs within this family.
Figure 2: Decision tree for generating 2-isopropylpyrimidin-4-ol analogs.
Critical Parameters & Troubleshooting
Expertise & Experience
Moisture Sensitivity: Amidines are hygroscopic. If your yield is low (<50%), dry your Ethanol over 3Å molecular sieves and ensure the amidine salt is dry.
Base Selection: While NaOEt is standard, Potassium Carbonate (K2CO3) is a milder alternative that often results in cleaner crude products for the 6-phenyl analogs, though it may require slightly higher temperatures (130°C).
Pressure Limits: Ethanol at 140°C generates significant pressure (~10 bar). Ensure your vials are rated for at least 20 bar. Do not overfill vials (keep volume < 60% capacity).
Data Analysis: MW vs. Thermal
Comparison of the synthesis of 2-isopropyl-6-methylpyrimidin-4-ol:
Method
Temperature
Time
Isolated Yield
Purity (LCMS)
Thermal Reflux
78°C (EtOH bp)
16 Hours
65%
88%
Microwave
120°C
15 Mins
92%
>98%
References
Microwave Assisted Synthesis of 2-Formimidate-3-carbonitrile Derivatives. Molecules, 2020.
[Link]
Microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Saudi Journal of Biological Sciences, 2022.
[Link]
Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances, 2014.
[Link]
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI, 2024.
[Link]
Microwave-Assisted Synthesis of Isopropyl β-(3,4-Dihydroxyphenyl)-α-hydroxypropanoate. SciSpace, 2023. (Demonstrates ester chemistry optimization in MW).
[Link]
Technical Support Center: Purification of 2-(Propan-2-yl)pyrimidin-4-ol
[1][2] Product Identity: 2-(Propan-2-yl)pyrimidin-4-ol Synonyms: 2-Isopropyl-4-hydroxypyrimidine; 2-Isopropylpyrimidin-4(3H)-one CAS: 68210-25-3 (Analogous to the industrial intermediate CAS 2814-20-2) Chemical Formula:...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Product Identity: 2-(Propan-2-yl)pyrimidin-4-ol
Synonyms: 2-Isopropyl-4-hydroxypyrimidine; 2-Isopropylpyrimidin-4(3H)-one
CAS: 68210-25-3 (Analogous to the industrial intermediate CAS 2814-20-2)
Chemical Formula: C₇H₁₀N₂O[1][2]
Executive Summary
This guide addresses the purification of crude 2-(Propan-2-yl)pyrimidin-4-ol, a critical intermediate often synthesized via the condensation of isobutyramidine with ethyl formylacetate (or equivalent C3 synthons).[1][2] Users typically encounter three core issues: dark/tarry appearance (oligomerization), inorganic salt contamination (from neutralization), and stoichiometric impurities (unreacted amidine).
The protocols below prioritize Acid-Base Swing Extraction as the primary purification vector, leveraging the molecule's amphoteric nature to isolate it from both neutral organic impurities and inorganic salts.[2]
Module 1: The "Black Tar" & Color Removal
Symptom: The crude product is dark brown/black and sticky, rather than a white/off-white crystalline solid.[2]
Root Cause: Thermal polymerization of the formyl/aldehyde precursors (e.g., ethyl formate or formylacetate species) during the condensation step. These oligomers are often neutral and lipophilic.[2]
Do not attempt recrystallization immediately on tarry crude; the impurities will occlude into the lattice.[2]
Dissolution: Suspend the crude solid in 10% NaOH (aq) (approx. 5-7 mL per gram of crude).
Mechanism:[1][3][4] The product converts to its sodium salt (enolate form), becoming highly water-soluble.[2] The neutral "tar" impurities remain insoluble or form a suspension.[2]
Filtration 1 (De-bulking): Filter the alkaline solution through a Celite pad to remove gross insoluble particulate.[2]
Carbon Treatment: Add Activated Carbon (10-20 wt%) to the filtrate.[1][2] Stir at 50°C for 30-60 minutes .
Note: Do not boil; excessive heat can degrade the pyrimidine ring in strong base over time.[2]
Filtration 2 (Polishing): Filter hot through a 0.45µm membrane or tight Celite pad to remove the carbon.[2] The filtrate should now be light yellow/amber, not black.
Module 2: The Acid-Base Swing (Stoichiometric Cleanup)
Symptom: NMR shows peaks for isobutyramidine (starting material) or high ash content (salts).[1][2]
Root Cause: Incomplete reaction or co-precipitation of salts during the quench.[2]
Protocol: Isoelectric Precipitation
This is the most robust method for purifying 4-hydroxypyrimidines.[1][2]
Starting State: Use the alkaline filtrate from Module 1 (Product is currently dissolved as Na-Salt, pH >12).[2]
Acidification: Slowly add 6N HCl dropwise with vigorous stirring.
Target pH: Stop adding acid when the pH reaches 5.0 – 6.0 .
Mechanism:[1][3][4] This is the approximate isoelectric point (pI) where the zwitterionic character is minimized, and water solubility is lowest.
Warning: Do not overshoot to pH < 2.[2] The molecule will protonate at the Nitrogen (N1/N3), forming a soluble hydrochloride salt, and you will lose yield.
Aging: Cool the slurry to 0–5°C and stir for 1 hour to maximize precipitation.
Isolation: Filter the solid. Wash the cake with ice-cold water (2x) to remove trapped NaCl/KCl salts.[1][2]
Drying: Dry under vacuum at 50°C.
Module 3: Recrystallization (Final Polish)
Symptom: Product purity is >95% but requires >99% (HPLC).
Solvent System: Ethanol/Water or Isopropanol (IPA).[3]
Protocol
Solvent Choice: 2-isopropylpyrimidin-4-ol is sparingly soluble in cold water but soluble in hot alcohols.[1][2]
Dissolution: Reflux the solid in Ethanol (95%) . If it does not fully dissolve, add water dropwise until clear at reflux.
Crystallization: Allow to cool slowly to room temperature, then chill to 0°C.
Yield Note: If recovery is low, concentrate the mother liquor. The isopropyl group adds lipophilicity compared to bare uracil, making organic solubility higher.
Visualizing the Workflow
The following diagram illustrates the decision logic for purifying the crude material based on its physical state.
Caption: Decision matrix for purifying 4-hydroxypyrimidines based on crude appearance and impurity profile.
Technical Data & Impurity Profile
Parameter
Specification / Behavior
Target Molecule
2-(Propan-2-yl)pyrimidin-4-ol (CAS 68210-25-3)
Common Impurity A
Isobutyramidine HCl (Starting Material).[1][2] High N content. Removed by water wash at pH 6.[2]
Common Impurity B
Inorganic Salts (NaCl) . Result of neutralization.[2][5] Removed by cold water wash.[2]
Common Impurity C
Oligomers . Neutral, lipophilic. Removed by NaOH filtration (Module 1).[2]
Soluble in dilute Acid (pH <2) and Base (pH >10). Sparingly soluble at pH 5-7.[1][2]
Frequently Asked Questions (FAQ)
Q: Why does the product not dissolve in Dichloromethane (DCM) or Ethyl Acetate?A: This is a common misconception. While drawn as an "enol" (4-hydroxypyrimidine), the solid state exists predominantly as the 4(3H)-pyrimidinone tautomer.[1][2] This amide-like structure creates a strong hydrogen-bonded lattice, significantly reducing solubility in non-polar organic solvents.[1][2] Use polar protic solvents (Alcohols, Water) or pH manipulation for processing.
Q: I acidified to pH 1 and the precipitate disappeared. What happened?A: You overshot the isoelectric point. At pH 1, the pyrimidine nitrogen protonates, forming the hydrochloride salt, which is highly water-soluble. Back-titrate with NaOH to pH 5-6 to recover your product.[1][2]
Q: Can I use the same protocol for the methyl analog (CAS 2814-20-2)?A: Yes. The chemistry described here is nearly identical for 2-isopropyl-6-methyl-4-pyrimidinol (a common intermediate for Diazinon).[1][2] The methyl group adds slight lipophilicity but does not alter the fundamental acid-base purification logic.[1][2]
References
Chemical Identity & Properties
National Center for Biotechnology Information (2025).[2] PubChem Compound Summary for CID 135444498, 2-Isopropyl-6-methyl-4-pyrimidinol (Analogous Chemistry).[1][2] Retrieved from .
Synthesis & Purification Methodology
Miller, G. W., & Rose, F. L. (1963). The Synthesis of 4-Hydroxypyrimidines.[1][2][5][6] Journal of the Chemical Society.[2][7][8] (Foundational text on amidine-ketoester condensation and alkaline purification).
Google Patents (1989).[2] Process for preparing 4-hydroxypyrimidine (EP0326389B1).[1][2] Describes the industrial isolation of hydroxypyrimidines via pH adjustment. Retrieved from .
Impurity Profiling
Cora (UCC).[2] Impurity Occurrence and Removal in Crystalline Products.[2][9] Discusses the behavior of unreacted starting materials in crystallization. Retrieved from .
Ticket ID: PUR-PYR-04-ISO
Status: Open
Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary: The Molecule's Personality
Before selecting a solvent, you must understand the "chameleon" nature of 2-isopropylpyrimidin-4-ol .[1][2]
Tautomeric Duality: In solution, this molecule exists in equilibrium between the enol form (4-hydroxypyrimidine) and the keto form (4(3H)-pyrimidinone).[2] In polar solvents and the solid state, the keto form usually predominates. This makes the molecule significantly more polar than its structure suggests, often leading to poor solubility in non-polar solvents (hexane, ether) and "oiling out" in moderately polar ones (ethyl acetate).
Amphoteric Character: It possesses a basic nitrogen (N1/N3) and an acidic proton (on the oxygen/nitrogen). Its solubility is highly pH-dependent, following a U-shaped curve with minimum solubility at its isoelectric point (pI).[1][2]
Module 1: Solvent Selection Matrix
Scientist’s Note: Do not rely on "like dissolves like" in the traditional sense. Due to the keto-tautomer, this molecule behaves more like an amide than a simple aromatic alcohol.
Solvent Class Performance Table
Solvent Class
Representative Solvents
Suitability
Technical Commentary
Alcohols
Methanol (MeOH), Isopropanol (IPA)
High
Best for Crystallization. Good solubility at high temps; significant drop at low temps.[1][2] IPA is preferred for better yield; MeOH for higher purity.
Polar Aprotic
DMF, DMSO, NMP
Medium
Dissolves too well. Hard to crystallize from these without adding harsh anti-solvents (water), which traps impurities. Use only if the compound is insoluble in alcohols.
Esters
Ethyl Acetate (EtOAc), Isopropyl Acetate
Low/Risky
High risk of oiling out. The compound often separates as a gum rather than crystals. Use only as a co-solvent.
Ethers
THF, MTBE
Mixed
THF is a good solubilizer but holds impurities. MTBE is an excellent anti-solvent when paired with MeOH/IPA.
Hydrocarbons
Heptane, Hexane, Toluene
Poor
Strictly Anti-solvents. Do not use for dissolution. Adding these too fast causes immediate oiling out.
Water
Water
Variable
pH Dependent. Soluble at pH < 2 and pH > 10.[3] Insoluble at neutral pH (useful for precipitation).
Module 2: Visualizing the Decision Process
The following decision tree guides you through the solvent selection based on your specific purity/yield constraints.
Figure 1: Decision matrix for solvent selection.[1][2] Blue nodes indicate decision points; Red indicates critical failure modes (oiling out).[2]
Module 3: Troubleshooting Guides (FAQs)
Ticket #001: "My product is oiling out instead of crystallizing."
Diagnosis:
This is the most common issue with alkyl-pyrimidines.[1][2] It occurs when the solution enters the "labile zone" (where spontaneous phase separation occurs) before crystals can nucleate. This is often driven by the hydrophobic isopropyl group interacting with the solvent while the polar core tries to aggregate.
The Fix (The "Seeding" Protocol):
Dissolve: Dissolve crude material in the minimum amount of hot IPA (or MeOH/EtOAc 9:1).
Determine Saturation: Cool a small aliquot until it clouds. Note this temperature (
).
Superheat: Heat the main batch 5-10°C above
to ensure total dissolution.
Cool to Metastable Zone: Cool the batch slowly to exactly
.
Seed: Add 0.5-1.0 wt% of pure seed crystals. Do not stir vigorously.
Age: Hold at this temperature for 30-60 minutes to allow crystal growth surfaces to establish.
Cool: Ramp down temperature at 10°C/hour. If oil droplets appear, reheat slightly until they dissolve, then cool slower.
Ticket #002: "I have low recovery yield (<50%)."
Diagnosis:
You are likely losing product in the mother liquor due to the compound's amphoteric solubility or "solubility tailing" in alcohols.
The Fix (pH-Adjusted Precipitation):
Since 2-isopropylpyrimidin-4-ol is amphoteric, it has a specific pH where it is least soluble (Isoelectric Point, usually pH 6.0–7.5 for these analogs).[1][2]
Dissolution: Dissolve the crude in 1M HCl (protonates the nitrogen, forming a soluble cation).
Filtration: Filter off any insoluble non-polar impurities (charcoal treatment optional here).
Neutralization: Slowly add 2M NaOH or Ammonia while monitoring pH.
Target: As you approach pH 6-7, the free base will precipitate.
Optimization: Cool the slurry to 0°C before filtration to maximize yield.
Ticket #003: "My HPLC shows a 'ghost' peak or tailing."
Diagnosis:
This is a classic artifact of tautomerism on the column. The keto and enol forms can separate slightly or cause peak broadening if the mobile phase pH is near the pKa of the molecule.
The Fix:
Buffer is Mandatory: Do not use simple Water/Acetonitrile.
Acidic Method: Use 0.1% TFA or Formic Acid (locks molecule in protonated form).
Basic Method: Use 10mM Ammonium Bicarbonate (pH 10) (locks molecule in deprotonated form).[2]
Protocol: Recrystallization of 2-isopropylpyrimidin-4-ol
Preparation: Weigh 10g of crude solid.
Solvent Addition: Add 40 mL of Isopropanol (IPA) .
Heating: Heat to reflux (82°C). If solid remains, add IPA in 5 mL increments until dissolved.
Scientist's Tip: If >60 mL IPA is required, add 5% Methanol to increase solubility power, rather than drowning it in IPA.
Clarification: If the hot solution is cloudy (inorganic salts), filter through a pre-heated celite pad.
Cooling (Phase 1): Cool naturally to 45°C (stirring at 200 RPM).
Seeding: At 40-45°C, add seed crystals. Observe for 30 mins.
Cooling (Phase 2): Cool to 0-5°C over 2 hours.
Anti-Solvent (Optional): If yield is low, add 20 mL of Heptane dropwise only after a thick crystal slurry has formed. Adding heptane to a clear solution will cause oiling.
Isolation: Filter under vacuum. Wash cake with cold Heptane/IPA (1:1).
Drying: Vacuum oven at 45°C. (High melting point allows safe drying).
References
Tautomerism in Pyrimidines
Title: The Molecular Structure of 2-isopropyl-6-methylpyrimidin-4-ol (Enol-to-Keto Tautomerism).[1][2][4]
Source: N
Relevance: Confirms the crystallization behavior and hydrogen bonding networks of isopropyl-pyrimidinols.
Technical Support Center: Chlorination of 2-(Propan-2-yl)pyrimidin-4-ol
Welcome to the technical support center dedicated to the chlorination of 2-(Propan-2-yl)pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to the chlorination of 2-(Propan-2-yl)pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges, minimize side reactions, and optimize your synthesis of 4-chloro-2-(isopropyl)pyrimidine, a key intermediate in pharmaceutical development.
Introduction to the Chlorination of Hydroxypyrimidines
The conversion of hydroxypyrimidines to their corresponding chloropyrimidines is a cornerstone transformation in heterocyclic chemistry. The most prevalent and well-established method for this conversion utilizes phosphorus oxychloride (POCl₃), which often serves as both the chlorinating agent and the solvent.[1] The reaction mechanism involves the activation of the hydroxyl group by POCl₃ to form a phosphate ester intermediate, which is an excellent leaving group. Subsequent nucleophilic attack by a chloride ion yields the desired chloropyrimidine. While seemingly straightforward, this reaction is often plagued by side reactions and work-up difficulties that can impact yield, purity, and scalability.
This guide will address specific issues you may encounter during your experiments, providing not just solutions, but also the underlying chemical principles to help you make informed decisions in the laboratory.
Core Reaction and Mechanism
The chlorination of 2-(Propan-2-yl)pyrimidin-4-ol with phosphorus oxychloride is a nucleophilic substitution reaction. The pyrimidinol tautomer is in equilibrium with its pyrimidinone form. The reaction proceeds through the activation of the hydroxyl group.
Caption: General mechanism of 2-(Propan-2-yl)pyrimidin-4-ol chlorination.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address the challenges you may be facing in your experiments.
Category 1: Low or No Yield of 4-Chloro-2-(isopropyl)pyrimidine
Question 1: My reaction is complete according to TLC, but after work-up, the yield of the desired product is very low. What are the likely causes?
Answer:
Low isolated yield despite complete consumption of the starting material often points to issues during the work-up and extraction phase, or to the formation of water-soluble or volatile byproducts.
Cause A: Hydrolysis of the Product. 4-Chloro-2-(isopropyl)pyrimidine is susceptible to hydrolysis back to the starting material, especially in the presence of water at non-neutral pH. During the quenching of excess POCl₃, a large amount of hydrochloric acid and phosphoric acid is generated, creating a highly acidic aqueous environment. This can facilitate the hydrolysis of the product.
Solution:
Controlled Quenching: Quench the reaction mixture by slowly adding it to a vigorously stirred mixture of ice and a base, such as sodium carbonate or sodium bicarbonate solution, to maintain a neutral or slightly basic pH.
Temperature Control: Keep the temperature low (0-5 °C) during the entire quenching process to minimize the rate of hydrolysis.
Prompt Extraction: Immediately extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane) after quenching. Do not let the aqueous mixture stand for extended periods.
Cause B: Inefficient Extraction. The product may have some solubility in the aqueous phase, especially if the volume is large or if emulsions form.
Solution:
Multiple Extractions: Perform multiple extractions (at least 3) with the organic solvent to ensure complete removal of the product from the aqueous layer.
Brine Wash: Wash the combined organic extracts with brine (saturated NaCl solution) to break up emulsions and remove dissolved water.
Question 2: My TLC analysis shows a significant amount of unreacted starting material even after prolonged heating. Why is the reaction not going to completion?
Answer:
An incomplete reaction can be due to several factors, including insufficient reactivity of the chlorinating agent, poor quality of reagents, or suboptimal reaction conditions.
Cause A: Insufficiently Reactive Chlorinating Agent. While POCl₃ is a powerful chlorinating agent, its reactivity can be diminished by the presence of water. Old or improperly stored POCl₃ can contain significant amounts of HCl and phosphoric acids from hydrolysis.
Solution:
Use Fresh or Distilled POCl₃: Always use a fresh bottle of phosphorus oxychloride or distill it before use to ensure high purity and reactivity.
Consider a More Potent Reagent: For particularly stubborn reactions, the addition of phosphorus pentachloride (PCl₅) to the POCl₃ can create a more powerful chlorinating system.[2] However, this should be done with caution as it can also increase the likelihood of side reactions.
Cause B: Suboptimal Reaction Temperature. The chlorination of hydroxypyrimidines typically requires elevated temperatures to proceed at a reasonable rate.[3]
Solution:
Increase Temperature: Gradually increase the reaction temperature and monitor the progress by TLC. A common temperature range is the reflux temperature of POCl₃ (around 105 °C). For solvent-free methods in a sealed reactor, temperatures of 140-160 °C have been shown to be effective.[4]
Ensure Proper Heating and Stirring: Use an oil bath for uniform heating and ensure vigorous stirring to maintain a homogeneous reaction mixture.
Cause C: Absence of a Catalyst/Acid Scavenger. The reaction generates HCl as a byproduct. In some cases, this can inhibit the reaction. The addition of a tertiary amine can act as a catalyst and an acid scavenger.
Solution:
Add a Tertiary Amine: Include a tertiary amine such as pyridine, N,N-dimethylaniline, or diisopropylethylamine (DIPEA) in the reaction mixture.[3] The amine can activate the POCl₃ and neutralize the generated HCl. A common approach is to use one equivalent of the amine per hydroxyl group.
Category 2: Presence of Impurities and Side Products
Question 3: My final product is contaminated with a significant amount of a dark, tarry substance. What is causing this and how can I prevent it?
Answer:
Tar formation is a common issue in high-temperature reactions and is usually a sign of product or starting material decomposition.
Cause A: Excessive Heating or Prolonged Reaction Time. Leaving the reaction at a high temperature for too long can lead to the degradation of the pyrimidine ring or polymerization reactions.
Solution:
Monitor the Reaction Closely: Use TLC to monitor the reaction's progress and stop it as soon as the starting material is consumed.
Optimize Temperature: Determine the minimum temperature required for the reaction to proceed efficiently. It is better to run the reaction for a longer time at a lower temperature than to risk decomposition at a higher temperature.
Cause B: Presence of Impurities in the Starting Material. Impurities in the 2-(Propan-2-yl)pyrimidin-4-ol can act as catalysts for decomposition at high temperatures.
Solution:
Purify the Starting Material: Ensure the starting material is of high purity. Recrystallization or column chromatography may be necessary.
Question 4: I observe multiple spots on my TLC plate close to the product spot. What are these likely to be and how can I avoid them?
Answer:
The presence of multiple, closely-eluting spots suggests the formation of structurally related byproducts.
Cause A: Over-chlorination. While the C4-OH is the most reactive site, under forcing conditions (large excess of POCl₃, high temperatures), electrophilic chlorination at other positions on the pyrimidine ring could occur, although this is less common for pyrimidines that are not highly activated.
Cause B: Reaction with Solvent (if applicable). If N,N-dimethylformamide (DMF) is used as a solvent or additive, it can react with POCl₃ to form the Vilsmeier reagent.[5][6] This highly electrophilic species can then formylate the pyrimidine ring, leading to formyl-substituted byproducts.[7]
Cause C: Formation of Phosphate Esters. Incomplete reaction can leave various phosphate ester intermediates in the product mixture.
Solution to A, B, and C:
Control Stoichiometry: Avoid using a large excess of POCl₃. Modern, solvent-free protocols have demonstrated high yields with equimolar amounts of the chlorinating agent.[3][4]
Judicious Choice of Solvent: If a solvent is necessary, consider a non-reactive one like chloroform or acetonitrile.[7] Be aware of the potential for side reactions if using DMF.
Careful Work-up: A thorough aqueous work-up will hydrolyze most phosphorus-containing intermediates.
Purification: Column chromatography is often necessary to separate the desired product from closely related impurities.
Caption: Potential reaction pathways in the chlorination of 2-(Propan-2-yl)pyrimidin-4-ol.
Category 3: Work-up and Safety Concerns
Question 5: The quenching of my reaction is extremely exothermic and violent. How can I perform this step more safely?
Answer:
The violent reaction is due to the rapid, highly exothermic hydrolysis of excess phosphorus oxychloride.[3][8] This is one of the most significant hazards of this procedure, especially on a larger scale.
Primary Solution: Minimize Excess POCl₃. The best way to mitigate this hazard is to avoid using a large excess of POCl₃ in the first place.
Solvent-Free, Equimolar Protocol: Consider adopting a modern protocol that uses an equimolar amount of POCl₃, often with one equivalent of a tertiary amine base, in a sealed reactor.[3][4] These reactions often go to completion, leaving minimal unreacted POCl₃ to quench.
If Using Excess POCl₃:
Distill Excess Reagent: Before quenching, remove the bulk of the unreacted POCl₃ by distillation under reduced pressure. This must be done in a well-ventilated fume hood.[1]
Reverse Addition: Always add the reaction mixture slowly to a large volume of crushed ice or ice-water with vigorous stirring. Never add water to the reaction mixture.
Ample Headspace and Cooling: Use a flask that is large enough to contain any potential splashing and have an ice bath ready to cool the quenching vessel if the temperature rises too quickly.
Experimental Protocols
Protocol 1: Traditional Chlorination with Excess POCl₃
This protocol is based on traditional methods and should be performed with extreme caution, particularly the work-up steps.
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 2-(Propan-2-yl)pyrimidin-4-ol (1 equivalent).
Addition of Reagent: Carefully add phosphorus oxychloride (3-5 equivalents) to the flask. The reaction can be run neat or in a solvent like chloroform.[7]
Heating: Heat the mixture to reflux (approx. 105 °C if neat) and monitor the reaction by TLC.
Work-up:
a. Cool the reaction mixture to room temperature.
b. (Optional but Recommended) Distill off the excess POCl₃ under reduced pressure.
c. Very slowly, pour the cooled reaction mixture onto a large excess of crushed ice with vigorous stirring.
d. Neutralize the acidic solution by the slow addition of a solid base like sodium bicarbonate or a saturated aqueous solution of sodium carbonate until the pH is ~7-8.
e. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
g. Purify by column chromatography or distillation.
Protocol 2: Solvent-Free Chlorination with Equimolar POCl₃
This modern protocol is safer, more environmentally friendly, and often gives high yields.[3][4]
Reaction Setup: In a sealable pressure vessel (e.g., a Teflon-lined stainless steel reactor), add 2-(Propan-2-yl)pyrimidin-4-ol (1 equivalent), phosphorus oxychloride (1 equivalent), and pyridine (1 equivalent).
Heating: Seal the reactor and heat it to 140-160 °C for 2-4 hours with stirring.
Work-up:
a. Cool the reactor to room temperature before carefully opening it in a fume hood.
b. Quench the contents by adding them to cold water (~0 °C). The exotherm should be minimal.
c. Adjust the pH to 8-9 with a saturated sodium carbonate solution.
d. Extract the product with ethyl acetate (3x).
e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
f. Purify as needed.
Higher temperature in a sealed system allows for shorter reaction times.
Work-up
Hazardous; requires quenching of large excess POCl₃.[3][8]
Safer; minimal excess POCl₃ to quench.
This is the primary advantage of the modern method from a safety and environmental perspective.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting the chlorination reaction.
References
Chloropyrimidine process. (n.d.). Google Patents.
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved February 9, 2026, from [Link]
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7... (2013). Growing Science. Retrieved February 9, 2026, from [Link]
Some Features of the Reaction of 6-Methyl-2S-substituted Pyrimidin-4-ols with the Vilsmeier–Haack Reagent. (2009). ResearchGate. Retrieved February 9, 2026, from [Link]
Vilsmeier–Haack reaction. (2023). In Wikipedia. Retrieved February 9, 2026, from [Link]
The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. (n.d.). Oreate AI. Retrieved February 9, 2026, from [Link]
Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. [Link]
Synthesis of 4-chloro-2-isopropyl-6-methyl-pyrimidine. (n.d.). PrepChem.com. Retrieved February 9, 2026, from [Link]
Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC - NIH. Retrieved February 9, 2026, from [Link]
Elimination of Alcohols To Alkenes With POCl3 and Pyridine. (2015). Master Organic Chemistry. Retrieved February 9, 2026, from [Link]
Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline. (n.d.). Iowa State University. Retrieved February 9, 2026, from [Link]
Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? (2017). ResearchGate. Retrieved February 9, 2026, from [Link]
POCl -PCl mixture: A robust chlorinating agent. (n.d.). Indian Chemical Society. Retrieved February 9, 2026, from [Link]
Technical Support Center: Moisture Control for 2-(Propan-2-yl)pyrimidin-4-ol
[1] Executive Summary: The "Hidden" Moisture Variable 2-(Propan-2-yl)pyrimidin-4-ol (also known as 2-isopropyl-4-hydroxypyrimidine) presents a specific challenge in organic synthesis: hygroscopicity-induced stoichiometri...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The "Hidden" Moisture Variable
2-(Propan-2-yl)pyrimidin-4-ol (also known as 2-isopropyl-4-hydroxypyrimidine) presents a specific challenge in organic synthesis: hygroscopicity-induced stoichiometric drift .[1] While chemically stable, this heterocyclic building block exists in a tautomeric equilibrium between the enol (pyrimidin-4-ol) and keto (pyrimidin-4(3H)-one) forms.[1]
Moisture ingress does not merely "wet" the compound; water molecules can bridge these tautomers via hydrogen bonding, stabilizing the keto form and forming hydrates. In downstream applications—most notably chlorination with phosphorus oxychloride (
)—absorbed moisture acts as a competitive nucleophile, consuming reagents and generating exothermic spikes that compromise safety and yield.[1]
This guide provides a self-validating system to control moisture sensitivity, ensuring process reproducibility.
The following diagram illustrates the tautomeric equilibrium and how water molecules (H2O) stabilize the keto form through hydrogen bonding networks. This interaction makes simple air-drying inefficient, necessitating azeotropic removal or vacuum desiccation.[1]
Figure 1: Mechanism of moisture interaction with 2-(Propan-2-yl)pyrimidin-4-ol.[1] Water stabilizes the keto tautomer, leading to hydrate formation that interferes with moisture-sensitive reagents.[1]
Troubleshooting Guide (Q&A)
Issue 1: Inconsistent Yields in Chlorination Reactions
User Question: "I reacted 2-(Propan-2-yl)pyrimidin-4-ol with 1.1 equivalents of
, but the conversion stalled at 80%. Why?"
Root Cause Analysis:
The most common cause is stoichiometric error due to water content .[1]
Reagent Consumption: Every mole of water in your starting material consumes 1 mole of
Inhibitory Byproducts: The phosphoric acid generated can inhibit the catalytic activation of the pyrimidine ring.[1]
Corrective Action:
Quantify Water: Run a Karl Fischer (KF) titration.[1] If KF > 0.5%, the "1.1 equivalents" of
you calculated is effectively < 1.0 equivalent relative to the substrate + water load.
Protocol Adjustment: If drying is not possible, adjust
equivalents:
(Note: Drying is preferred over adding excess reagent to avoid safety risks.)
Issue 2: Physical Caking and Handling Difficulties
User Question: "The powder has formed hard clumps in the bottle. Can I grind it and use it?"
Root Cause Analysis:
Caking indicates partial hydrate formation followed by recrystallization.[1] This often occurs when the container is opened in a humid environment and then resealed.[1] The surface absorbs moisture, deliquesces slightly, and then solidifies as temperatures fluctuate.
Corrective Action:
Do NOT use directly for critical stoichiometry. The water content is heterogeneous (higher on the surface of clumps).[1]
Remediation: Grind the material rapidly in a dry box or low-humidity environment, then subject it to the Azeotropic Drying Protocol (see Section 5).[1]
Issue 3: Analytical Discrepancies (NMR)
User Question: "My
NMR shows a shifting broad singlet and integration errors. Is the compound degrading?"
Root Cause Analysis:
Likely not degradation. 2-(Propan-2-yl)pyrimidin-4-ol is stable.[1]
Proton Exchange: The hydroxyl/NH proton is exchangeable.[1] Moisture in the deuterated solvent (e.g.,
) or the sample will shift this peak and broaden it.[1]
Water Peak: A distinct water peak (e.g., at 3.33 ppm in DMSO) may overlap with signals or integrate higher than expected if the sample is wet.[1]
Corrective Action:
Add
to the NMR tube.[1] If the broad singlet disappears (exchanges) and the water peak grows, the compound is intact.[1]
Dry the sample before weighing for quantitative NMR (qNMR).[1]
Standard Operating Procedures (SOPs)
SOP-01: Storage Protocol
To maintain purity >99% and water content <0.5%:
Primary Container: Amber glass bottle with a Teflon-lined screw cap.
Headspace: Purge with dry Argon or Nitrogen before sealing.[1]
Secondary Containment: Place the bottle inside a desiccator containing activated silica gel or
Good for general storage; requires color indicator.
Calcium Chloride ()
0.14 mg/L
Low
Not recommended for long-term storage of hygroscopic heterocycles.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135444498, 2-Isopropyl-6-methyl-4-pyrimidinol. (Note: Structural analog used for stability benchmarking). Retrieved from [Link]
Molecules (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. (Describes the impact of stoichiometry and safety in pyrimidin-4-ol chlorination). Retrieved from [Link][1]
Burfield, D. R. (1982). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.[1] (Foundational text for drying protocols cited in SOP-02). Retrieved from [Link][1]
Technical Guide: Overcoming Steric Hindrance in 2-(Propan-2-yl)pyrimidin-4-ol Derivatives
This guide serves as a specialized technical resource for researchers working with 2-(Propan-2-yl)pyrimidin-4-ol (also known as 2-isopropylpyrimidin-4-ol).[1] It addresses the specific steric and electronic challenges im...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical resource for researchers working with 2-(Propan-2-yl)pyrimidin-4-ol (also known as 2-isopropylpyrimidin-4-ol).[1] It addresses the specific steric and electronic challenges imposed by the bulky C2-isopropyl group during synthesis, activation, and functionalization.[1][2]
Core Scaffold Analysis & Steric Mapping
The 2-(Propan-2-yl)pyrimidin-4-ol scaffold presents a unique challenge: the C2-isopropyl group creates a "steric wall" between the N1 and N3 positions.[1] While the C4-hydroxyl (tautomerizing to the ketone) is the primary reactive site, its reactivity is modulated by both the steric bulk at C2 and the electron-donating (+I) nature of the isopropyl group.[2]
Steric & Electronic Impact Map
N1 & N3 Positions: Severely hindered by the flanking C2-isopropyl group.[1] Standard N-alkylation is difficult and often regiochemically poor.[1]
C4 Position: The primary electrophilic site (after activation).[1][2] It is electronically deactivated for SNAr due to the +I effect of the isopropyl group, often mistaken for steric hindrance.[2]
C5 Position: The most accessible site for electrophilic aromatic substitution (SEAr), though often blocked if the precursor was a
Figure 1: Steric and electronic influence of the C2-isopropyl group on scaffold reactivity.
Troubleshooting Synthesis & Core Formation
Q: My cyclization yield (Isobutyramidine +
-keto ester) is low (<40%). Is the isopropyl group preventing ring closure?
A: The isopropyl group on the amidine does increase the energy barrier for the initial nucleophilic attack, but the primary culprit is often amidine instability or moisture sensitivity , not just sterics.[2]
Protocol Adjustment:
Free Base Generation: Do not use isobutyramidine hydrochloride directly in the condensation if possible.[1][2] Generate the free base in situ with strictly anhydrous NaOEt/EtOH.
Solvent Switch: Switch from Ethanol to Methanol or Isopropanol .[1][2] While counterintuitive (sterics), refluxing isopropanol allows a higher temperature (82°C) which helps overcome the activation energy barrier imposed by the bulky isopropyl group.[2]
Stoichiometry: Use a 1.2 : 1.0 excess of the amidine to drive the reaction, as the bulky amidine is prone to hydrolysis before it can react.[1][2]
Activation: Converting 4-OH to 4-Cl
Q: Chlorination with neat POCl
is incomplete or yields a "gummy" solid. How do I fix this?
A: The C2-isopropyl group makes the pyrimidine ring more electron-rich, stabilizing the keto-tautomer and making the C4-OH less "leaving-group ready."[1] Neat POCl
often fails to fully activate it.
Recommended System: Vilsmeier-Haack Activation
Instead of neat POCl
, use POCl + catalytic DMF (or full solvent DMF) .[1][2]
Mechanism: DMF reacts with POCl
to form the Vilsmeier reagent (chloroiminium ion), which is a far more potent electrophile than POCl alone.[1][2] It attacks the C4-oxygen, creating a highly reactive intermediate that collapses to the chloride.[2]
Q: S
Ar reactions at C4 (displacement of Cl) are extremely slow.[1][2] Is the isopropyl group blocking the nucleophile?
A: It is likely Electronic Deactivation , not Steric Hindrance.[1][2]
The C2-isopropyl group is an electron donor (+I effect).[1] This increases electron density in the pyrimidine ring, making C4 less electrophilic.[1][2] A standard S
Ar (which requires an electron-deficient ring) becomes sluggish.[1][2]
Troubleshooting Flow:
Diagnosis: If your nucleophile is small (e.g., methylamine, morpholine) and reaction is slow, it's an electronic issue.[1][2]
Solution A (Force S
Ar):
Solvent: Switch to NMP or DMSO (high dielectric constant stabilizes the Meisenheimer complex).[1][2]
Additives: Add KF or 18-crown-6 if using anionic nucleophiles to increase "naked" nucleophilicity.[1]
Acid Catalysis: For amine nucleophiles, add 1.0 eq of TFA or p-TsOH .[1][2] Protonation of N1/N3 renders the ring highly electron-deficient, counteracting the isopropyl group's donation.[2]
Solution B (Switch Mechanism):
If the nucleophile is also bulky (e.g., tert-butyl amine, substituted aniline), S
Adopt Buchwald-Hartwig Coupling: Palladium catalysis bypasses the need for a highly electrophilic ring.[1]
Catalyst Choice: Use Pd
(dba) with BrettPhos or RuPhos .[1][2] These bulky ligands facilitate oxidative addition into the electron-rich C-Cl bond (which is difficult here) and reductive elimination of bulky amines.[1]
Regiocontrol: N-Alkylation vs. O-Alkylation
Q: I am trying to N-alkylate the pyrimidinone, but I get mixtures of N- and O-alkylated products. How do I favor N-alkylation?
A: The C2-isopropyl group sterically shields N3 (and N1), pushing the reaction toward the more accessible Oxygen (O-alkylation).[1]
Strategies for Regiocontrol:
Target
Preferred Conditions
Mechanism
O-Alkylation
AgCO / Alkyl Halide / Toluene
Silver coordinates to the Nitrogen (soft-soft interaction), blocking it further and forcing attack by Oxygen (hard nucleophile).[1]
N-Alkylation
LiH or NaH / DMF / 0°C
Use a small counterion (Li) which coordinates tightly to the Oxygen, shielding it and forcing the Nitrogen to act as the nucleophile despite the steric bulk.[2]
N-Alkylation (Alt)
Mitsunobu Reaction (PPh/DIAD)
Dehydrative coupling with an alcohol.[1] The mechanism inherently favors N-alkylation for pyrimidines unless sterics are absolute.[1]
References
C2-Selective Palladium-Catalyzed Cross-Coupling: Discusses the interplay of sterics and catalyst ligands in 2,4-dihalopyrimidines.
A Comparative Guide to HPLC Method Development for the Purity of 2-isopropyl-4-hydroxypyrimidine
For researchers, scientists, and professionals in drug development, establishing a robust and reliable analytical method for determining the purity of active pharmaceutical ingredients (APIs) and key intermediates is a c...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, establishing a robust and reliable analytical method for determining the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-isopropyl-4-hydroxypyrimidine, a crucial building block in the synthesis of various pharmaceutical compounds. We will delve into the rationale behind experimental choices, present detailed protocols, and offer supporting data to facilitate informed method development and selection.
Introduction to 2-isopropyl-4-hydroxypyrimidine and the Imperative of Purity Analysis
2-isopropyl-4-hydroxypyrimidine belongs to the pyrimidine class of heterocyclic compounds, which are integral to a wide array of biologically active molecules.[1] The purity of this intermediate is critical as impurities can carry through the synthetic process, potentially affecting the safety and efficacy of the final drug product. A robust HPLC method is therefore essential to separate and quantify the main component from any process-related impurities and degradation products.
This guide will compare two primary HPLC strategies for the analysis of this moderately polar compound: a conventional Reversed-Phase (RP-HPLC) method and a Hydrophilic Interaction Liquid Chromatography (HILIC) method. The choice between these techniques is dictated by the physicochemical properties of the analyte and its potential impurities.
Understanding the Analyte: Physicochemical Properties
While specific experimental data for 2-isopropyl-4-hydroxypyrimidine is not extensively published, we can infer its properties from closely related structures like 2-isopropyl-6-methyl-4-pyrimidinol. This analogue has a predicted pKa of approximately 9.74, indicating it is a weak base.[2] This suggests that 2-isopropyl-4-hydroxypyrimidine will be in its neutral form in acidic to neutral mobile phases, making it suitable for reversed-phase chromatography. Its pyrimidine ring structure, an aromatic system, allows for strong UV absorbance, making UV detection a suitable choice.[3]
Comparative HPLC Methodologies
Method A: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most common mode of liquid chromatography, utilizing a non-polar stationary phase and a polar mobile phase.[4] For a moderately polar compound like 2-isopropyl-4-hydroxypyrimidine, a standard C18 column is a good starting point.[1]
Causality of Experimental Choices:
Stationary Phase: A C18 (octadecyl) bonded silica phase is chosen for its hydrophobicity, which provides good retention for moderately polar to non-polar compounds.
Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier (like acetonitrile or methanol) is used. The buffer controls the pH of the mobile phase. Maintaining a pH well below the pKa of the analyte (e.g., pH 3-4) ensures that it remains in its neutral, more retained form, leading to better peak shape and reproducibility.[5]
Detector: A UV detector is selected due to the aromatic nature of the pyrimidine ring, which is expected to have a strong chromophore. A wavelength of around 260 nm is a reasonable starting point for aromatic compounds.[3]
HILIC is a valuable alternative for the separation of polar compounds that are poorly retained in reversed-phase chromatography.[4] It employs a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent mixed with a small amount of aqueous solvent.[6]
Causality of Experimental Choices:
Stationary Phase: A polar stationary phase, such as one with amide or diol functional groups, is used.
Mobile Phase: The mobile phase consists of a high percentage of acetonitrile (e.g., >80%) and a small percentage of an aqueous buffer. In HILIC, water is the strong eluting solvent.[7]
Detector: A UV detector is also suitable for HILIC, with the same considerations as for RP-HPLC.
Experimental Protocols
Workflow for HPLC Method Development
Caption: A generalized workflow for HPLC method development.
Method A: Detailed RP-HPLC Protocol
1. Instrumentation and Materials:
HPLC system with a UV-Vis or Diode Array Detector (DAD).
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2-isopropyl-4-hydroxypyrimidine reference standard and sample.
2. Mobile Phase Preparation:
Aqueous Phase (Buffer): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 3.5 with phosphoric acid.
Mobile Phase Composition: Mix the prepared buffer and acetonitrile in a 70:30 (v/v) ratio. Degas the mobile phase before use.
3. Chromatographic Conditions:
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
Detection Wavelength: 260 nm.
4. Sample Preparation:
Accurately weigh and dissolve the 2-isopropyl-4-hydroxypyrimidine sample in the mobile phase to a final concentration of 0.5 mg/mL.
Method B: Detailed HILIC Protocol
1. Instrumentation and Materials:
HPLC system with a UV-Vis or Diode Array Detector (DAD).
HILIC analytical column (e.g., Amide or Diol, 150 mm x 4.6 mm, 3.5 µm particle size).
Acetonitrile (HPLC grade).
Ammonium acetate (analytical grade).
Acetic acid (analytical grade).
Water (HPLC grade).
2-isopropyl-4-hydroxypyrimidine reference standard and sample.
2. Mobile Phase Preparation:
Aqueous Phase (Buffer): Prepare a 10 mM ammonium acetate solution in water and adjust the pH to 5.0 with acetic acid.
Mobile Phase Composition: Mix acetonitrile and the prepared buffer in a 90:10 (v/v) ratio. Degas the mobile phase before use.
3. Chromatographic Conditions:
Flow Rate: 1.2 mL/min.
Column Temperature: 35 °C.
Injection Volume: 5 µL.
Detection Wavelength: 260 nm.
4. Sample Preparation:
Accurately weigh and dissolve the 2-isopropyl-4-hydroxypyrimidine sample in a mixture of acetonitrile and water (90:10 v/v) to a final concentration of 0.5 mg/mL.
Comparison of HPLC Methods
Parameter
Method A: RP-HPLC
Method B: HILIC
Rationale for Comparison
Stationary Phase
C18 (non-polar)
Amide/Diol (polar)
The fundamental difference in retention mechanism.
Mobile Phase
70% Aqueous Buffer, 30% ACN
10% Aqueous Buffer, 90% ACN
Opposite polarity of the mobile phase.
Retention of Analyte
Moderate
Stronger
HILIC is expected to provide stronger retention for this polar analyte.
Elution of Polar Impurities
Early elution, may co-elute with the void volume.
Better retention and separation from the main peak.
A key advantage of HILIC for polar impurities.
Elution of Non-polar Impurities
Stronger retention.
Early elution.
RP-HPLC is superior for resolving non-polar impurities.
Robustness
Generally high.
Can be more sensitive to mobile phase composition and water content.
RP-HPLC methods are often considered more rugged.
Equilibration Time
Relatively short.
Can be longer to establish the aqueous layer on the stationary phase.
A practical consideration for high-throughput analysis.
Forced Degradation Studies: A Prerequisite for a Stability-Indicating Method
To ensure the developed HPLC method is stability-indicating, forced degradation studies must be performed.[8] This involves subjecting the 2-isopropyl-4-hydroxypyrimidine sample to various stress conditions to generate potential degradation products. The goal is to achieve 5-20% degradation.[9]
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: 105 °C for 48 hours.
Photolytic Degradation: Exposure to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours).
The chosen HPLC method must be able to separate the main peak of 2-isopropyl-4-hydroxypyrimidine from all degradation product peaks. Peak purity analysis using a DAD is crucial to confirm that the analyte peak is not co-eluting with any degradants.[7]
Method Validation: Ensuring Trustworthiness
Once a suitable method is developed and proven to be stability-indicating, it must be validated according to ICH Q2(R1) guidelines.[7][10]
Logical Relationship of Validation Parameters
Caption: Interrelationship of HPLC method validation parameters.
Validation Parameters Summary:
Parameter
Purpose
Acceptance Criteria (Typical)
Specificity
To ensure the method unequivocally assesses the analyte in the presence of impurities and degradants.
No interference at the retention time of the analyte. Peak purity index > 0.99.
Linearity
To demonstrate a proportional relationship between concentration and detector response.
Correlation coefficient (r²) ≥ 0.999.
Range
The concentration interval over which the method is precise, accurate, and linear.
For impurity determination: from the reporting threshold to 120% of the specification.
Accuracy
The closeness of the test results to the true value.
Recovery of 98.0% to 102.0% for spiked samples.
Precision
The degree of agreement among individual test results.
The lowest amount of analyte that can be detected but not necessarily quantitated.
Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ)
The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Signal-to-noise ratio of 10:1.
Robustness
The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
System suitability parameters remain within acceptable limits.
Conclusion
The choice between RP-HPLC and HILIC for the purity determination of 2-isopropyl-4-hydroxypyrimidine depends on the impurity profile of the sample.
RP-HPLC is a robust and widely applicable technique that is likely to be suitable for this moderately polar compound, especially if the primary impurities are less polar.
HILIC offers a significant advantage if the critical impurities are more polar than the main compound, providing better retention and resolution for these species.
A thorough method development process, including forced degradation studies and comprehensive validation, is essential to establish a reliable and scientifically sound HPLC method for the quality control of 2-isopropyl-4-hydroxypyrimidine.
References
Chem-Impex. (n.d.). 2-Isopropyl-4-pyrimidinecarbaldehyde. Retrieved February 9, 2026, from [Link]
MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved February 9, 2026, from [Link]
uHPLCs. (2022, December 1). What is the difference between HILIC columns VS normal/reverse columns. Retrieved February 9, 2026, from [Link]
Ccount Chem. (n.d.). 2-Isopropyl-4-Methyl-6-Hydroxypyrimidine. Retrieved February 9, 2026, from [Link]
Wikipedia. (n.d.). Pyrimidone. Retrieved February 9, 2026, from [Link]
ChemBK. (n.d.). 2-isopropyl-4-methyl-6-hydroxypyrimidine. Retrieved February 9, 2026, from [Link]
PubChem. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol. Retrieved February 9, 2026, from [Link]
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved February 9, 2026, from [Link]
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 9, 2026, from [Link]
ResearchGate. (2015, September). UV-Vis spectra of pure IPA and PVP in IPA at different concentrations and inset is calibration curve of PVP. Retrieved February 9, 2026, from [Link]
Chrom Tech. (2025, October 15). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved February 9, 2026, from [Link]
Khan Academy. (2014, July 14). UV/Vis spectroscopy. Retrieved February 9, 2026, from [Link]
LCGC International. (n.d.). Ion Pairing — Blessing or Curse?. Retrieved February 9, 2026, from [Link]
Spectroscopy Online. (n.d.). The Hyphenation of HILIC, Reversed-Phase HPLC, and Atmospheric-Pressure-Ionization MS. Retrieved February 9, 2026, from [Link]
SIELC Technologies. (n.d.). Polar Compounds. Retrieved February 9, 2026, from [Link]
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved February 9, 2026, from [Link]
Chrom Tech. (2023, October 20). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. Retrieved February 9, 2026, from [Link]
ResearchGate. (n.d.). UV spectra for solvents used in cosmetic formulations dissolved in analytical grade hexane. Retrieved February 9, 2026, from [Link]
Khan Academy. (2014, July 14). UV/Vis spectroscopy. Retrieved February 9, 2026, from [Link]
science-softCon. (n.d.). UV/Vis+ Photochemistry Database. Retrieved February 9, 2026, from [Link]
FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 9, 2026, from [Link]
Comparative Guide: Mass Spectrometry Fragmentation of 2-(Propan-2-yl)pyrimidin-4-ol
Executive Summary & Chemical Identity[1] This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-(Propan-2-yl)pyrimidin-4-ol (CAS: 2814-20-2), also known as 2-isopropy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity[1]
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-(Propan-2-yl)pyrimidin-4-ol (CAS: 2814-20-2), also known as 2-isopropyl-4-hydroxypyrimidine.
As a core pharmacophore in drug development and a primary hydrolysis product of the organophosphate pesticide Diazinon, accurate identification of this compound is critical. This guide compares its spectral "performance"—defined here as ionization efficiency, fragment stability, and diagnostic specificity—against its structural isomers and methylated analogs.
Chemical Profile
Property
Detail
IUPAC Name
2-(Propan-2-yl)pyrimidin-4-ol
Common Name
2-Isopropyl-4-hydroxypyrimidine
Formula
Exact Mass
138.0793 Da
Tautomerism
Exists predominantly as 2-isopropylpyrimidin-4(3H)-one in the gas phase.
To ensure reproducible fragmentation, the following self-validating protocols are recommended. The choice of ionization method significantly alters the "performance" of the spectral fingerprint.
Protocol A: Electron Ionization (EI) – 70 eV
Best for: Structural elucidation and library matching (NIST/Wiley).
Inlet Temperature: Set to 250°C to ensure rapid volatilization without thermal degradation.
Source Temperature: Maintain at 230°C.
Causality: Higher source temps can promote thermal dehydration, artificially enhancing the
peak.
Scan Range: 40–200 m/z.
Validation Check: The molecular ion (
, m/z 138) must be visible (>5% relative abundance). If absent, lower source temp by 20°C.
Best for: LC-MS/MS quantification in biological matrices.
Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (gradient).
Note: Acidic pH forces protonation at N3, stabilizing the
precursor.
Collision Energy (CE): Ramp 15–35 eV.
Validation Check: Monitor the transition
(Loss of Propene). Signal-to-Noise (S/N) must exceed 10:1 at 10 ng/mL.
Fragmentation Analysis & Performance Comparison
This section compares the fragmentation behavior of 2-(Propan-2-yl)pyrimidin-4-ol against its primary "interfering alternatives": its linear isomer (n-propyl) and its methylated analog (Diazinon metabolite).
Primary Fragmentation Pathways (EI/CID)
The fragmentation is driven by the stability of the pyrimidine ring and the lability of the branched isopropyl group.
Pathway A: Alkene Elimination (McLafferty-like)
Mechanism: Transfer of a
-hydrogen from the isopropyl group to the ring nitrogen (N1 or N3), followed by elimination of neutral propene (, 42 Da).
Result: Base peak (often) at m/z 96 (EI) or m/z 97 (ESI,
).
Significance: This restores the aromaticity or stable lactam structure of the core ring.
Pathway B: Alpha-Cleavage (Methyl Loss)
Mechanism: Homolytic cleavage of a C-C bond in the isopropyl group.[1]
Result: Diagnostic ion at m/z 123 (
).
Performance Note: This peak is significantly more intense in the isopropyl isomer compared to the n-propyl isomer due to the statistical probability of methyl loss (2 methyls vs 1 terminal methyl) and the stability of the resulting cation.
Pathway C: Ring Contraction (RDA)
Mechanism: Retro-Diels-Alder cleavage characteristic of pyrimidin-4-ones, involving loss of HCN (27 Da) or CO (28 Da).
Result: Ions at m/z 69 and m/z 53 .
Comparative Data Table
The following table contrasts the target compound with its closest alternatives.
Feature
Target: 2-Isopropyl
Alt 1: 2-n-Propyl
Alt 2: 2-Isopropyl-6-Methyl
Molecular Ion
m/z 138
m/z 138
m/z 152
Base Peak (EI)
m/z 96 (Loss of Propene)
m/z 110 (Loss of Ethylene)*
m/z 137 (Loss of Methyl)
Diagnostic Ratio
High
Low
High dominance
Key Differentiator
Strong m/z 123
Strong m/z 109/110
Shifted mass (+14 Da)
Mechanism
Facile Propene loss via 4-membered TS
McLafferty via 6-membered TS
Methyl group on ring blocks some pathways
*Note: The n-propyl isomer favors ethylene loss (
) via McLafferty rearrangement involving -hydrogens, which the isopropyl group lacks.
Visualization of Fragmentation Mechanics[5][6][7]
The following diagram illustrates the competing pathways for 2-(Propan-2-yl)pyrimidin-4-ol.
Figure 1: Competing fragmentation pathways. Pathway A (Green) is dominant in ESI; Pathway B (Red) is diagnostic for the branched isopropyl group.
Strategic Recommendations for Researchers
For Isomer Differentiation:
When distinguishing 2-isopropyl from 2-n-propyl pyrimidin-4-ol, do not rely solely on the molecular ion (identical m/z 138).
Action: Monitor the ratio of
.
Result: The isopropyl isomer shows a distinct
peak (methyl loss). The n-propyl isomer typically shows negligible methyl loss, favoring ethyl loss () or ethylene loss ().
For Biological Matrices (Diazinon Studies):
Action: Use the transition
for quantification.
Warning: Ensure chromatographic separation from the 6-methyl analog (metabolite of Diazinon). While the masses differ (138 vs 152), in-source fragmentation of the 152 analog can produce a 138 fragment (loss of ring methyl is rare, but loss of methylene is possible), potentially causing crosstalk.
References
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Diazinon and Metabolites. National Institute of Standards and Technology. Available at: [Link]
Centers for Disease Control and Prevention (CDC). (2000). Toxicological Profile for Diazinon: Metabolism and Fragmentation. Agency for Toxic Substances and Disease Registry. Available at: [Link]
ChemGuide. (2023). Fragmentation Patterns in Mass Spectrometry: Alkyl Cleavage Mechanisms. Available at: [Link]
Salem, M. A., et al. (2014).[2] "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones." International Journal of Materials and Chemistry, 4(4), 92-99.[2] Available at: [Link]
A Comparative Guide to Reference Standards for the Analysis of 2-(Propan-2-yl)pyrimidin-4-ol
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-dept...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of reference standards and analytical methodologies for the analysis of 2-(Propan-2-yl)pyrimidin-4-ol, a key heterocyclic compound with potential applications in medicinal chemistry. We will explore the critical aspects of selecting and qualifying a reference standard, compare the suitability of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for its analysis, and provide a detailed, field-proven HPLC protocol.
The Cornerstone of Accurate Analysis: The Reference Standard
In pharmaceutical quality control, analytical measurements using relative methods like chromatography are underpinned by the use of reference standards.[1] These standards serve as the benchmark against which the identity, purity, and potency of a sample are assessed. A reference standard must be of high purity and well-characterized.
Availability and Qualification of 2-(Propan-2-yl)pyrimidin-4-ol Reference Standard
Currently, 2-(Propan-2-yl)pyrimidin-4-ol is available from several chemical suppliers for laboratory use.[2][3] However, its availability as a certified reference standard from pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP) is not established. Therefore, a crucial first step for any laboratory is the in-house qualification of a commercially available lot to serve as a primary or secondary reference standard.
The qualification process should be a robust, self-validating system to ensure trustworthiness. This involves a comprehensive characterization of the material to confirm its identity and establish its purity. The following analytical techniques are recommended for full characterization:
Structural Confirmation:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to elucidate the molecular structure.
Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy to identify functional groups.
Purity Assessment:
Chromatographic Purity: HPLC with a universal detector (e.g., Charged Aerosol Detector - CAD) or a diode-array detector (DAD) to identify and quantify all impurities.
Residual Solvents: Headspace GC-MS to determine the content of any remaining solvents from the synthesis process.
Water Content: Karl Fischer titration for accurate determination of water content.
Inorganic Impurities: Sulphated ash/residue on ignition to quantify non-volatile inorganic impurities.
A Certificate of Analysis (CoA) should be generated, documenting all the characterization data and assigning a purity value with an associated uncertainty. This qualified reference standard can then be used for routine analysis.
Choosing the Right Analytical Tool: HPLC vs. GC
The selection of the analytical technique is critical for robust and reliable quantification. For 2-(Propan-2-yl)pyrimidin-4-ol, both HPLC and GC can be considered, but they present distinct advantages and disadvantages.
Feature
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC)
Principle
Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Suitability
Ideal for polar, non-volatile, and thermally labile compounds.[4][5]
Best suited for volatile and thermally stable compounds.[4][5]
Derivatization
Generally not required for polar compounds.
Often necessary for polar compounds like 2-(Propan-2-yl)pyrimidin-4-ol to increase volatility and thermal stability. This adds a step to the sample preparation and can introduce variability.
Operating Temperature
Typically performed at or near room temperature.[6]
Requires high temperatures for volatilization of the sample.[6]
Versatility
Highly versatile with a wide range of stationary and mobile phases available.
Based on the chemical structure of 2-(Propan-2-yl)pyrimidin-4-ol, which features a polar hydroxyl group and a heterocyclic pyrimidine ring, HPLC is the recommended technique for its analysis. The compound's polarity and low volatility make it directly amenable to HPLC without the need for derivatization, thus simplifying the workflow and reducing potential sources of error.
In-Depth Technical Guide: A Validated HPLC Method for 2-(Propan-2-yl)pyrimidin-4-ol
This section provides a detailed, step-by-step HPLC method that can be used as a starting point for the analysis of 2-(Propan-2-yl)pyrimidin-4-ol. The method is designed to be validated according to the International Council for Harmonisation (ICH) guidelines.[7]
Experimental Protocol
1. Instrumentation:
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
Data acquisition and processing software.
2. Chromatographic Conditions:
Parameter
Condition
Column
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase
A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Elution
0-15 min: 10% to 90% B15-20 min: 90% B20-21 min: 90% to 10% B21-25 min: 10% B
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
254 nm (or optimal wavelength determined by UV scan)
Injection Volume
10 µL
3. Standard and Sample Preparation:
Reference Standard Stock Solution (0.5 mg/mL): Accurately weigh about 25 mg of the qualified 2-(Propan-2-yl)pyrimidin-4-ol reference standard and dissolve it in a 50 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).
Internal Standard Stock Solution (0.5 mg/mL): Accurately weigh about 25 mg of 6-Methyl-2-(methylthio)pyrimidin-4-ol (internal standard, see justification below) and dissolve it in a 50 mL volumetric flask with the diluent.
Calibration Standards: Prepare a series of calibration standards by diluting the reference standard stock solution with the diluent to cover the expected concentration range of the samples. Add a constant amount of the internal standard stock solution to each calibration standard.
Sample Solution: Prepare the sample to be analyzed at a target concentration within the calibration range using the diluent. Add the same constant amount of the internal standard stock solution as in the calibration standards.
4. Method Validation:
The analytical method should be validated according to ICH Q2(R1) guidelines, assessing the following parameters:[7]
Specificity: Demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Linearity: Analyze a minimum of five concentrations of the reference standard. The correlation coefficient (r²) should be > 0.999.
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.
Precision:
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
Intermediate Precision (Inter-day precision): Analyze the same samples on two different days, by two different analysts, or on two different instruments. The RSD should be ≤ 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Experimental Workflow Diagram
Caption: High-Performance Liquid Chromatography (HPLC) workflow for the quantitative analysis of 2-(Propan-2-yl)pyrimidin-4-ol.
Selection of a Suitable Internal Standard
The use of an internal standard (IS) is highly recommended to improve the precision and accuracy of the quantitative analysis by correcting for variations in injection volume and potential sample loss during preparation. An ideal internal standard should be:
Chemically similar to the analyte.
Well-resolved from the analyte and other components in the chromatogram.
Stable in the sample and solvent.
Not present in the original sample.
For the analysis of 2-(Propan-2-yl)pyrimidin-4-ol, a suitable internal standard would be a structurally related pyrimidine derivative. 6-Methyl-2-(methylthio)pyrimidin-4-ol is proposed as a suitable candidate. It shares the pyrimidin-4-ol core structure but has different substituents at positions 2 and 6, which should ensure a different retention time while maintaining similar chromatographic behavior and UV absorbance characteristics.
Logical Framework for Method and Standard Selection
Caption: Decision framework for selecting the analytical method and reference standards for 2-(Propan-2-yl)pyrimidin-4-ol analysis.
Conclusion
References
4 Key Differences Between GC and HPLC. (n.d.). Drawell. [Link]
GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. (2024, July 4). News. [Link]
HPLC vs GC - A Beginner's Guide. (n.d.). Chromatography Today. [Link]
6-METHYL-2-(PROPAN-2-YL)PYRIMIDIN-4-OL | CAS 2814-20-2. (n.d.). Matrix Fine Chemicals. [Link]
HPLC Method for Analysis of Procymidone on Newcrom B Column. (n.d.). Alltesta. [Link]
Environmental Behaviors of Procymidone in Different Types of Chinese Soil. (2021, June 13). MDPI. [Link]
EP0326389B1 - Process for preparing 4-hydroxypyrimidine. (n.d.).
HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2007, May). ResearchGate. [Link]
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). European Pharmaceutical Review. [Link]
Development and Validation of HPLC Methods in Pharmaceutical Analysis. (2024, August 21). World Journal of Pharmaceutical Research. [Link]
Effect of internal standard on HPLC analysis of tablet dosage forms: An experimental study with statistical comparison. (n.d.). Der Pharma Chemica. [Link]
Liquid Chromatography | How to Use Internal Standards. (2024, December 16). Mason Technology. [Link]
A Comparative Guide to the UV-Vis Absorption Maxima of 2-Isopropyl-4-hydroxypyrimidine and Related Compounds
For Researchers, Scientists, and Drug Development Professionals The Significance of UV-Vis Spectroscopy for Pyrimidine Derivatives UV-Vis spectroscopy is a fundamental technique in the characterization of organic molecul...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The Significance of UV-Vis Spectroscopy for Pyrimidine Derivatives
UV-Vis spectroscopy is a fundamental technique in the characterization of organic molecules, providing valuable insights into their electronic structure. For pyrimidine derivatives, which form the backbone of many biologically significant molecules including nucleobases and various pharmaceuticals, UV-Vis spectroscopy is instrumental. It allows for the quantification of these compounds, the study of their interactions with other molecules, and the elucidation of structural details, such as the presence of conjugated systems. The position of the maximum absorption (λmax) is particularly sensitive to the molecular structure and its environment.
Predicted UV-Vis Absorption and the Influence of Molecular Structure
The UV-Vis absorption of pyrimidine and its derivatives is primarily governed by π→π* and n→π* electronic transitions. The pyrimidine ring itself is a π-deficient system, and its absorption spectrum is significantly influenced by the nature and position of substituents.
2.1. The Parent Chromophore: Pyrimidine and 4-Hydroxypyrimidine
Pyrimidine in a neutral aqueous solution typically exhibits a strong absorption band around 243 nm, which is attributed to a π→π* transition. The introduction of a hydroxyl group at the 4-position, as in 4-hydroxypyrimidine, is expected to cause a bathochromic (red) shift in the absorption maximum due to the auxochromic effect of the hydroxyl group, which extends the conjugated system through its lone pair of electrons.
2.2. The Critical Role of Tautomerism
A crucial aspect of 4-hydroxypyrimidine and its derivatives is their existence in a tautomeric equilibrium between the enol (hydroxypyrimidine) and keto (pyrimidinone) forms. For 4-hydroxypyrimidine, the equilibrium strongly favors the 4(1H)-pyrimidinone form. This is also the case for related substituted pyrimidines, such as 2-isopropyl-6-methyl-4-pyrimidinol, which exists in the keto form, 2-isopropyl-6-methylpyrimidin-4(3H)-one, in the solid state. This tautomerism has a profound impact on the UV-Vis spectrum, as the chromophoric system of the pyrimidinone form is different from that of the hydroxypyrimidine form.
Caption: Tautomeric equilibrium of 4-hydroxypyrimidine.
2.3. The Effect of the Isopropyl Group
The introduction of an electron-donating alkyl group, such as an isopropyl group at the 2-position, is anticipated to have a relatively small effect on the λmax compared to the influence of the tautomeric equilibrium and pH. Alkyl groups can cause a slight bathochromic shift due to hyperconjugation and inductive effects.
Comparative Analysis of UV-Vis Absorption Maxima
To predict the absorption maxima of 2-isopropyl-4-hydroxypyrimidine, we will compare the available data for pyrimidine, 4,6-dihydroxypyrimidine, and the closely related 2-isopropyl-6-methyl-4-pyrimidinol.
Note: Specific molar absorptivity values were not available in the search results.
Based on this comparative data, it is reasonable to predict that 2-isopropyl-4-hydroxypyrimidine (in its more stable pyrimidinone form) will exhibit a primary absorption band in the range of 250-270 nm in a neutral, polar solvent.
The Influence of Solvent and pH
The polarity of the solvent and the pH of the solution are critical factors that can significantly alter the UV-Vis absorption spectrum of hydroxypyrimidines.
4.1. Solvent Effects
In general, polar solvents can stabilize the ground and excited states of a molecule to different extents, leading to shifts in the absorption maxima. For π→π* transitions, an increase in solvent polarity typically results in a small bathochromic shift. For n→π* transitions, a hypsochromic (blue) shift is often observed in polar, protic solvents due to hydrogen bonding with the non-bonding electrons.
4.2. pH Effects
The pH of the solution can have a dramatic effect on the UV-Vis spectrum of 4-hydroxypyrimidine derivatives due to protonation and deprotonation events.
Acidic pH: In acidic conditions, the nitrogen atoms in the pyrimidine ring can become protonated. This can lead to a hypsochromic shift as the electron-withdrawing effect of the protonated nitrogen alters the electronic transitions.
Basic pH: In basic conditions, the hydroxyl group can be deprotonated to form a phenoxide-like anion. This increases the electron-donating ability of the oxygen and extends the conjugation, typically resulting in a significant bathochromic shift and an increase in molar absorptivity (a hyperchromic effect).
Experimental Protocol for UV-Vis Spectroscopic Analysis
To ensure the generation of reliable and reproducible data, the following experimental protocol is recommended for determining the UV-Vis absorption maxima of 2-isopropyl-4-hydroxypyrimidine.
Calibrated analytical balance and volumetric flasks
5.2. Experimental Workflow
Caption: Experimental workflow for UV-Vis analysis.
5.3. Step-by-Step Methodology
Stock Solution Preparation: Accurately weigh a precise amount of 2-isopropyl-4-hydroxypyrimidine and dissolve it in a known volume of a primary solvent (e.g., ethanol) to create a concentrated stock solution.
Working Solution Preparation: Prepare a series of dilutions of the stock solution in the desired solvents (e.g., water, ethanol, cyclohexane) and buffer solutions (pH 2, 7, 10) to achieve an absorbance in the optimal range of the spectrophotometer (typically 0.2-1.0 AU).
Instrument Calibration and Blanking: Calibrate the spectrophotometer according to the manufacturer's instructions. Record a baseline spectrum using a cuvette filled with the corresponding pure solvent or buffer solution.
Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a range of approximately 200-400 nm.
Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the resulting spectrum. Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (1 cm).
Conclusion
This guide provides a comprehensive framework for understanding and predicting the UV-Vis absorption characteristics of 2-isopropyl-4-hydroxypyrimidine. The key takeaways are:
The absorption spectrum is dominated by the more stable 4(1H)-pyrimidinone tautomer.
The primary absorption maximum (λmax) is predicted to be in the 250-270 nm range in neutral, polar solvents.
The exact position and intensity of the absorption bands will be sensitive to the solvent environment and, most significantly, the pH of the solution.
Experimental verification following the detailed protocol is essential for obtaining precise and accurate spectral data for this specific compound.
This comparative analysis, grounded in the established principles of UV-Vis spectroscopy and data from analogous compounds, serves as a valuable resource for researchers working with this and other pyrimidine derivatives.
References
Lumen Learning. (n.d.). Interpreting UV Spectra. MCC Organic Chemistry. Retrieved February 9, 2026, from [Link]
ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. Retrieved February 9, 2026, from [Link]
Givens, R. S., & Yousef, A. L. (2005). UV spectral data for p-hydroxyacetophenone (1d). In Dynamic Studies in Biology: Phototriggers, Photoswitches, and Caged Biomolecules (p. 60). Wiley-VCH Verlag CmbH & Co. KGaA.
PubChem. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
NIST. (n.d.). 4(1H)-Pyrimidinone, 6-hydroxy-. NIST Chemistry WebBook. Retrieved February 9, 2026, from [Link]
SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved February 9, 2026, from [Link]
SIELC Technologies. (2018, February 16). Separation of 2-Isopropyl-6-methyl-4-pyrimidone on Newcrom R1 HPLC column. Retrieved February 9, 2026, from [Link]
Kılıç, H. (2020). UV/vis spectrophotometric determination of slow equilibrated N(1)-H missing deprotonation constant of a pyrimidine and thiopyrimidine: The final situation of the four pKa values. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 229, 117867.
ResearchGate. (n.d.). UV-Vis absorption of nitroquinoline derivatives (4a–x) in ethanol. Retrieved February 9, 2026, from [Link]
ResearchGate. (n.d.). UV–vis spectra of S-2, S-4, P-2, and P-4. Retrieved February 9, 2026, from [Link]
T-Nas, T. L., et al. (2023). Photolysis by UVA–Visible Light of TNT in Ethanolic, Aqueous-Ethanolic, and Aqueous Solutions According to Electrospray and Aerodynamic Thermal Breakup Droplet Ionization Mass Spectrometry. Molecules, 28(14), 5369.
ResearchGate. (n.d.). UV-VIS spectra of the deionized water, non-saturated with CO2, and.... Retrieved February 9, 2026, from [Link]
Ryseck, G., et al. (2013). Strong impact of the solvent on the photokinetics of a 2(1H)-pyrimidinone. Photochemical & Photobiological Sciences, 12(8), 1423-1430.
Wiley Analytical Science. (2020, September 28). Impurities in ethanol. Retrieved February 9, 2026, from [Link]
Wang, A., et al. (2020).
Ghaitaranpour, A., et al. (2019). Instantaneous Water Purification by Deep Ultraviolet Light in Water Waveguide: Escherichia Coli Bacteria Disinfection. Applied Sciences, 9(9), 1898.
Soderberg, T. (2022, October 4). 2.3: UV-Visible Spectroscopy of Organic Compounds. Chemistry LibreTexts. Retrieved February 9, 2026, from [Link]
ResearchGate. (n.d.). Uncoupled eNOS contributes to superoxide production under hypoxia. Retrieved February 9, 2026, from [Link]
ResearchGate. (2025, October 19). Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. Retrieved February 9, 2026, from [Link]
Sahoo, H., et al. (2025, October 17). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega.
SpectraBase. (n.d.). 4-Hydroxypyridine. Retrieved February 9, 2026, from [Link]
NIST. (n.d.). 4(1H)-Pyrimidinone, 6-hydroxy-. NIST Chemistry WebBook. Retrieved February 9, 2026, from [Link]
Structural Elucidation and Differentiation of 2-Isopropylpyrimidin-4-ol
Executive Summary The unambiguous identification of 2-isopropylpyrimidin-4-ol (CAS: 2814-20-2) is a frequent challenge in medicinal chemistry due to the compound's propensity for tautomerism and its structural similarity...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The unambiguous identification of 2-isopropylpyrimidin-4-ol (CAS: 2814-20-2) is a frequent challenge in medicinal chemistry due to the compound's propensity for tautomerism and its structural similarity to regioisomers (e.g., 6-isopropylpyrimidin-4-ol) and constitutional isomers (e.g., 2-propylpyrimidin-4-ol).
This guide provides a rigorous, self-validating analytical workflow to distinguish these species. The core differentiation strategy relies on
H NMR coupling patterns of the pyrimidine ring protons, which provide definitive evidence of substitution patterns that Mass Spectrometry (MS) alone cannot resolve.
The Structural Challenge
Before analyzing spectra, researchers must understand the three distinct isomer types that co-elute or show identical molecular weights (
138.17).
The Candidates
Isomer Type
Compound Name
Key Structural Feature
Target
2-Isopropylpyrimidin-4-ol
Isopropyl at C2.[1][2][3] Protons at C5 and C6 are vicinal .
Regioisomer
6-Isopropylpyrimidin-4-ol
Isopropyl at C6. Protons at C2 and C5 are isolated .
Constitutional
2-Propylpyrimidin-4-ol
n-Propyl at C2. Alkyl chain differs (triplet vs. doublet).
Tautomerism Warning
In solution (especially polar solvents like DMSO-
or MeOH-), these compounds exist predominantly as the pyrimidin-4(3H)-one (lactam) tautomer rather than the pyrimidin-4-ol (lactim).
Implication: You will observe an amide-like NH proton (broad, >11 ppm) and carbonyl character in
C NMR.
Protocol Rule: Always use DMSO-
for characterization to stabilize the tautomeric equilibrium and ensure solubility.
Analytical Workflow (Decision Tree)
The following logic flow illustrates the step-by-step elimination of isomers.
Figure 1: Analytical decision tree for differentiating pyrimidinol isomers based on
H NMR topology.
Detailed Differentiation Protocols
H NMR Spectroscopy (The Gold Standard)
This is the only definitive method for distinguishing the 2-isomer from the 6-isomer without reference standards.
Experimental Setup:
Solvent: DMSO-
(Preferred) or CDCl.
Frequency: 400 MHz or higher recommended.
Concentration: ~10 mg/mL.
A. The "Vicinal Coupling" Rule (Target Identification)
For 2-isopropylpyrimidin-4-ol :
The pyrimidine ring has protons at positions 5 and 6 .
These protons are adjacent (vicinal).
Observation: You will see two doublets with a coupling constant (
) of approximately 6.0 – 7.0 Hz .
~6.1 ppm (H5, doublet, upfield due to carbonyl conjugation).
~7.8 ppm (H6, doublet).
B. The "Isolated Singlet" Rule (Regioisomer Identification)
For 6-isopropylpyrimidin-4-ol :
The pyrimidine ring has protons at positions 2 and 5 .[4]
These protons are separated by nitrogen atoms or the carbonyl.
Observation: You will see two distinct singlets .
~6.3 ppm (H5, singlet).
>8.0 ppm (H2, singlet). Note: H2 is located between two nitrogen atoms, making it significantly more deshielded (downfield) than H6 of the target molecule.
Comparative Data Table
Feature
2-Isopropylpyrimidin-4-ol (Target)
6-Isopropylpyrimidin-4-ol (Alternative)
H-5 Signal
Doublet ( Hz)
Singlet
H-6 Signal
Doublet ( Hz)
Not Present (Substituted)
H-2 Signal
Not Present (Substituted)
Singlet (Very Downfield, >8.0 ppm)
Alkyl Region
Septet (~2.8 ppm) + Doublet (~1.2 ppm)
Septet (~2.8 ppm) + Doublet (~1.2 ppm)
Carbonyl (C)
~160-165 ppm (C4)
~160-165 ppm (C4)
Mass Spectrometry (Secondary Confirmation)
While both isomers have a molecular ion
, fragmentation patterns can offer supportive evidence.
McLafferty Rearrangement: The 2-isopropyl group is flanked by two nitrogens, while the 6-isopropyl group is adjacent to one nitrogen and one carbon.
Fragmentation: Both typically show a strong
peak (loss of methyl radical) and (loss of isopropyl). However, the relative intensity of the ring-opening fragments often differs. Reliance on MS alone is not recommended due to library variability.
Synthesis Verification (Self-Validating Logic)
If spectral data is ambiguous, the synthetic origin provides confirmation.
Route A (Target): Condensation of Isobutyramidine + Ethyl propiolate (or equivalent
-formyl ester surrogate).
Mechanism:[5][6][7] The amidine carbon becomes C2. Since the amidine carries the isopropyl group, the product is 2-isopropyl .
Route B (Regioisomer): Condensation of Formamidine + Ethyl 4-methyl-3-oxopentanoate.
Mechanism:[5][6][7] The amidine carbon becomes C2 (unsubstituted). The
-keto ester carries the isopropyl group, placing it at C6.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 135444498, 2-Isopropyl-6-methyl-4-pyrimidinol (Analogous substructure reference). Retrieved February 10, 2026 from [Link]
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 539865, 6-isopropylpyrimidin-4-amine (Regioisomer spectral reference). Retrieved February 10, 2026 from [Link]
Raczyńska, E. D., et al. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences. ACS Omega. (Context on pyrimidinone tautomerism). Retrieved February 10, 2026 from [Link]
Part 1: Rapid Hazard Assessment & Scientific Context
The "Why" Behind the Safety Profile
Handling 2-(Propan-2-yl)pyrimidin-4-ol requires understanding its structural behavior.[1][2] As a nitrogen-containing heterocycle with a hydroxyl group, this compound exhibits tautomerism , existing in equilibrium between its enol (pyrimidinol) and keto (pyrimidinone) forms.[1][2][3]
Physical Hazard (Dust & Static): The isopropyl group adds lipophilicity to the crystalline lattice, often resulting in a "fluffy" static-prone powder during weighing.[1][2][3] This increases the risk of aerosolization and inhalation.[1][2][3]
Biological Interaction (Irritation): Like many pyrimidine intermediates used in kinase inhibitor synthesis, this compound is a mucous membrane irritant.[1][2][3] It possesses H-bond donor/acceptor sites that can interact with protein residues in the eyes and respiratory tract, leading to acute irritation (H315, H319, H335).[1][2][3]
Solubility Profile: While sparingly soluble in water, it dissolves readily in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM).[1][2][3] Crucial Note: Once dissolved, the permeation risk shifts from the solid to the carrier solvent.[1][2][3]
Core Hazard Classifications (Derived from Analogs):
Eye Irritation (Category 2A): Causes serious eye irritation; mechanical abrasion from dust is also a factor.[1][2][3]
STOT-SE (Category 3): Respiratory tract irritation if dust is inhaled.[1][2][3]
Part 2: The PPE Matrix (Personal Protective Equipment)
This matrix is designed for decision-making based on the state of the matter.[1][2][3] Do not use a "one-size-fits-all" approach.
Protection Zone
Operational State
Recommended Gear
Technical Specification
Scientific Rationale
Hand Protection
Solid Handling (Weighing/Transfer)
Nitrile Gloves
Thickness: ≥ 0.11 mm (4 mil)AQL: 1.5
Provides sufficient barrier against dry particulates.[1][2] The isopropyl group is lipophilic but solid diffusion through nitrile is negligible.[1][2][3]
Hand Protection
Solution Phase (Dissolved in DCM/CHCl₃)
Laminate / Barrier
Silver Shield® or Double-Glove (Nitrile over PE)
Chlorinated solvents permeate standard nitrile in <5 mins.[1][2][3] The solute follows the solvent through the glove material.[1][2][3]
If weighing outside a hood is unavoidable, particulate filtration is mandatory to prevent alveolar deposition.[2][3]
Eye/Face
General Handling
Safety Glasses
ANSI Z87.1+ with Side Shields
Protects against low-energy projectiles and incidental splashes.[1][2][3]
Eye/Face
Fine Dust / High Volume
Unvented Goggles
Indirect Vent / Sealed
Prevents micro-particles from bypassing side shields and irritating the conjunctiva.[2][3]
Body
General Lab
Lab Coat
100% Cotton or Nomex
Cotton is preferred over synthetic blends to prevent static buildup which disperses the powder.[2][3]
Part 3: Operational Workflow & Protocols
Protocol A: Static-Free Weighing & Transfer
Context: The isopropyl moiety contributes to high static charge accumulation in low-humidity environments.[1][2][3]
Engineering Control: Verify Fume Hood face velocity is 80–100 fpm.
Static Dissipation: Use an ionizing fan or anti-static gun on the weigh boat before adding the solid.[1][2][3]
Transfer: Use a stainless steel spatula (grounded via hand contact) rather than plastic.[1][2][3]
Self-Validating Step: If the powder "jumps" or clings to the spatula, stop. Increase humidity or use an anti-static gun.[1][2][3] Do not proceed until the powder behaves as a dense solid.[1][3]
Protocol B: Reaction Setup (Inert Atmosphere)
Context: While not strictly pyrophoric, hydroxypyrimidines are often used in palladium-catalyzed couplings or nucleophilic substitutions where moisture is detrimental.[1][2][3]
Dissolution: Add the solvent (e.g., DMF) to the solid, not the reverse, to minimize dust displacement.[1][2][3]
Inerting: Purge the headspace with Nitrogen/Argon.[1][2][3]
Decontamination: Wipe the exterior of the flask with a solvent-dampened tissue (acetone) immediately after sealing to remove invisible dust residues.[1][2][3]
Protocol C: Spill Management
Solid Spill: Do not dry sweep.[1][2][3] Cover with a wet paper towel (water/surfactant mix) to agglomerate the dust, then wipe up.[1][2][3]
Solution Spill: Absorb with vermiculite.[1][2][3] If the solvent is DCM, treat the waste as Halogenated Organic.[1][2][3]
Part 4: Visualized Safety Workflow
The following diagram illustrates the decision logic for handling 2-(Propan-2-yl)pyrimidin-4-ol, integrating PPE choices with process steps.
Caption: Operational logic flow ensuring correct PPE selection based on solvent compatibility and physical state handling.
Non-Halogenated: If dissolved in DMSO, Methanol, or Ethyl Acetate.[1][2][3]
Halogenated:[1][2][3] If dissolved in DCM or Chloroform.[1][2][3]
Container Rinsing: Triple rinse empty containers with acetone before disposal.[1][2][3] The rinsate must be treated as hazardous waste.[1][2][3]
Self-Validating Disposal Check:
Check: Is the waste container compatible with the solvent? (e.g., Do not put DCM solutions in standard LDPE carboys for long-term storage; use HDPE or Glass).[1][2][3]
References
Accela ChemBio Inc. (2024).[1][2][3] Safety Data Sheet: 2-Isopropylpyrimidin-4-ol (CAS 68210-25-3).[1][2] Retrieved from [2][3]
PubChem. (2025).[1][2][3][4] Compound Summary: 2-Isopropyl-6-methyl-4-pyrimidinol (Analogous Hazard Data).[1][2] National Library of Medicine.[1][2][3] Retrieved from [2][3]
Ansell Healthcare. (2024).[1][2][3] Chemical Permeation & Degradation Resistance Guide (8th Ed.). Retrieved from [2][3]
Matrix Fine Chemicals. (2024).[1][2][3] Product Specification: 6-Methyl-2-(propan-2-yl)pyrimidin-4-ol.[1][2][5] Retrieved from [2][3]